RuCl2[(S)-xylbinap][(S)-daipen]
Description
Properties
Molecular Formula |
C71H74Cl2N2O2P2Ru |
|---|---|
Molecular Weight |
1221.3 g/mol |
IUPAC Name |
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium |
InChI |
InChI=1S/C52H48P2.C19H26N2O2.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-32H,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2/t;18-;;;/m.0.../s1 |
InChI Key |
UTQCNMRDWASSEC-OGLOXHGMSA-L |
SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)[C@@H](C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Structure and Application of RuCl2(dm-binap)(daipen)
Executive Summary
The RuCl2(dm-binap)(daipen) complex represents the pinnacle of "Noyori-type" catalyst design, specifically engineered for the asymmetric hydrogenation of sterically hindered or electronically challenging aryl alkyl ketones.[1] Unlike first-generation BINAP/diamine complexes, this catalyst incorporates specific steric modulations (3,5-xylyl groups) and electronic tuning (anisyl groups) to achieve enantiomeric excesses (ee) frequently exceeding 99% with Turnover Numbers (TON) up to 100,000.[1]
This guide deconstructs the catalyst’s architecture to explain why it works, providing a validated protocol for its deployment in high-value chiral synthesis.
Structural Anatomy: The Engineering of Selectivity
The catalyst is a pre-formed Ruthenium(II) complex. Its efficacy is derived from the precise "matching" of two chiral ligands that create a rigid, highly specific chiral pocket around the metal center.
The Metal Center: Ruthenium(II)[2][3][4][5][6]
-
Role: Acts as the hydride carrier.[1] In the active state, the Ru-H bond supplies the hydride to the substrate's carbonyl carbon.[3]
Ligand 1: DM-BINAP (The Steric Wall)[1][2][3]
-
Full Name: 2,2′-Bis[di(3,5-xylyl)phosphino]-1,1′-binaphthyl.[1][4]
-
Modification: Unlike standard BINAP (which has phenyl rings), DM-BINAP features 3,5-dimethylphenyl (xylyl) groups on the phosphorus atoms.[1]
-
Function: The meta-methyl groups increase the steric bulk of the ligand's "quadrants."[1] This forces the substrate to orient with higher specificity to minimize steric repulsion, effectively "locking" the pro-chiral ketone into a single face for hydride delivery. This is particularly crucial for ortho-substituted aromatic ketones.[1]
Ligand 2: DAIPEN (The Chiral Controller)[2][3]
-
Full Name: 1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine.[1]
-
Key Features:
-
Isopropyl Group: Provides bulk adjacent to the amine, distinguishing it from the phenyl groups in DPEN.
-
Anisyl Groups (4-methoxyphenyl): These electron-rich rings stabilize the catalyst framework but, more importantly, the diamine backbone provides the crucial NH proton .[1]
-
-
The "NH Effect": The amine proton is not a spectator; it forms a hydrogen bond with the substrate's carbonyl oxygen, stabilizing the transition state via a six-membered pericyclic ring.
Visualization of Component Interaction
Figure 1: Structural logic of the RuCl2(dm-binap)(daipen) catalyst. The DM-BINAP creates the steric pocket, while the DAIPEN facilitates the bifunctional H-/H+ transfer.
Mechanistic Core: Metal-Ligand Bifunctional Catalysis[1][2][3]
The mechanism operates via an outer-sphere pathway.[1][3] The substrate does not bind directly to the metal (inner-sphere) to displace a ligand.[1] Instead, it interacts with the catalyst surface.
The Catalytic Cycle[9][10]
-
Activation: The precatalyst RuCl2(dm-binap)(daipen) reacts with a base (e.g.,
-BuOK) and to eliminate HCl, forming the active 18-electron species RuH2(dm-binap)(daipen).[1] -
Enantio-face Recognition: The ketone approaches the catalyst.[1][3][5] The steric bulk of DM-BINAP blocks the unfavorable approach, while the DAIPEN NH proton hydrogen-bonds to the carbonyl oxygen.[1]
-
Concerted Transfer (Transition State): A concerted transfer of the hydride (from Ru) to the carbonyl carbon and the proton (from N) to the carbonyl oxygen occurs. This proceeds via a highly ordered six-membered transition state.[1]
-
Product Release: The chiral alcohol is released, leaving a 16-electron Ruthenium amide species.[1]
-
Regeneration: The 16e- species reacts with
to regenerate the active 18e- dihydride.[1]
Figure 2: The Metal-Ligand Bifunctional Mechanism. Note the regeneration step involves H2 addition to the 16e- amide species.[1]
Operational Protocol: Asymmetric Hydrogenation
Safety Warning: Ruthenium phosphine complexes are sensitive to oxidation.[1] All solvents must be rigorously degassed.[1]
Reagents & Preparation
-
Catalyst: RuCl2((R)-dm-binap)((R)-daipen) [CAS: 220114-32-9].[1][4]
-
Solvent: 2-Propanol (IPA), HPLC grade, degassed.[1]
-
Base: Potassium tert-butoxide (
-BuOK) (1.0 M in -BuOH or solid).[1]
Step-by-Step Procedure
-
Vessel Preparation: Flame-dry a glass liner or Schlenk flask and cool under Argon flow.
-
Substrate Loading: Add acetophenone (1.20 g, 10 mmol) to the vessel.
-
Catalyst Addition: Add the catalyst (12.2 mg, 0.01 mmol) for a Substrate/Catalyst (S/C) ratio of 1000:1.
-
Note: For industrial optimization, S/C can often be pushed to 10,000:1 or higher.[1]
-
-
Solvent & Base: Add degassed 2-propanol (10 mL). Add
-BuOK (0.2 mmol, 20 mol% relative to catalyst, not substrate).[1]-
Critical: The base is required to activate the precatalyst (remove Cl). It is catalytic relative to the substrate but stoichiometric relative to the Ru center (usually >2 equiv per Ru).
-
-
Hydrogenation:
-
Place the vessel in a stainless steel autoclave.[1]
-
Purge with
(3 cycles at 5 atm). -
Pressurize to 8–10 atm (active range: 1–50 atm).
-
Stir vigorously at 25–30°C .
-
-
Monitoring: Reaction is typically complete in 2–6 hours.[1] Monitor by TLC or GC.[1]
-
Self-Validation: The solution usually turns from brownish-orange to a lighter yellow upon active hydride formation.[1]
-
-
Workup: Vent
. Concentrate solvent.[1] Pass through a short silica plug to remove Ru residues.[1] Analyze ee by Chiral GC/HPLC.
Performance Data & Optimization
The dm-binap/daipen system outperforms standard binap/dpen systems specifically when the ketone substrate has steric bulk near the carbonyl or requires high enantiopurity.[1]
Substrate Scope Comparison
| Substrate Class | Standard Catalyst (Ru-BINAP-DPEN) | Optimized Catalyst (Ru-DM-BINAP-DAIPEN) | Rationale |
| Acetophenone | 98% ee | >99% ee | Baseline high performance for both.[1] |
| 2-Methylacetophenone | 85-90% ee | 96-98% ee | DM-BINAP xylyl groups tolerate ortho bulk better.[1] |
| Cyclopropyl Ketones | 92% ee | 98% ee | DAIPEN enhances selectivity for small, strained rings.[1] |
| Heteroaromatic Ketones | 90% ee | >99% ee | Electronic matching of anisyl groups in DAIPEN.[1] |
Troubleshooting Guide
-
Problem: Low Conversion.
-
Problem: Low Enantioselectivity.
-
Problem: Racemization of Product.
References
-
Noyori, R., & Ohkuma, T. (2001).[1] Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73.[1] Link
-
Ohkuma, T., Koizumi, M., Doucet, H., Pham, T., Kozawa, M., Murata, K., Katayama, E., Yokozawa, T., Ikariya, T., & Noyori, R. (1998).[1] Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(daipen) as a Highly Efficient Chiral Catalyst.[1][4] Journal of the American Chemical Society, 120(51), 13529–13530. Link[1]
-
Dub, P. A., & Gordon, J. C. (2018).[1] The Role of the Metal-Ligand Bifunctional Mechanism in the Hydrogenation of Polar Bonds. Nature Reviews Chemistry, 2, 396–408.[1] Link
-
Sigma-Aldrich. (n.d.).[1][5] RuCl2(R-dm-binap)(R-daipen) Product Sheet. Link[1]
Sources
- 1. BINAP - Wikipedia [en.wikipedia.org]
- 2. Ruthenium Complexes Bearing α-Diimine Ligands and Their Catalytic Applications in N-Alkylation of Amines, α-Alkylation of Ketones, and β-Alkylation of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. ethz.ch [ethz.ch]
- 6. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aquila.usm.edu [aquila.usm.edu]
Noyori catalyst RuCl2[(S)-xylbinap][(S)-daipen] mechanism
An In-Depth Technical Guide to the Noyori Catalyst RuCl₂(xylbinap)(daipen) Mechanism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The asymmetric hydrogenation of prochiral ketones into enantiomerically enriched alcohols is a foundational transformation in modern organic synthesis, with profound implications for the pharmaceutical and fine chemical industries.[1] Among the most powerful catalysts developed for this purpose is the class of ruthenium(II) complexes featuring a chiral diphosphine and a chiral diamine ligand, pioneered by Nobel laureate Ryoji Noyori.[2] This guide focuses on a particularly effective iteration, RuCl₂[(S)-xylbinap][(S)-daipen], renowned for its exceptional activity and enantioselectivity in the hydrogenation of simple ketones.[3][4] We will dissect the core mechanistic principles, moving beyond a simple description of steps to explain the underlying causality. The catalyst operates not through a classical inner-sphere pathway, but via a sophisticated outer-sphere, metal-ligand bifunctional mechanism .[1][5] In this concerted process, a hydride from the ruthenium center and a proton from the diamine ligand are transferred simultaneously to the ketone, all occurring outside the metal's primary coordination sphere. This guide provides a detailed exploration of the catalytic cycle, the specific roles of each ligand, a validated experimental protocol, and performance data to equip researchers with a comprehensive understanding of this powerful synthetic tool.
Introduction: The Need for a Superior Catalyst
The synthesis of single-enantiomer chiral alcohols is a critical challenge in drug development, as the biological activity of a molecule is often dictated by its stereochemistry.[1][6] While early asymmetric hydrogenation catalysts showed promise, they were often limited to substrates containing a coordinating group near the carbonyl function.[2] The breakthrough came with the development of Ru(II) diphosphine/diamine complexes, which demonstrated remarkable efficacy for hydrogenating simple, unfunctionalized ketones with exceptionally high turnover numbers and enantioselectivity.[2][3]
The specific complex, RuCl₂[(S)-xylbinap][(S)-daipen], represents a pinnacle of this catalyst class.[3] It combines two distinct chiral ligands to create a highly organized and selective catalytic environment:
-
(S)-XylBINAP : A C₂-symmetric atropisomeric diphosphine (2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl). Its bulky xylyl groups and rigid binaphthyl backbone are instrumental in defining the chiral pocket.[3][7]
-
(S)-DAIPEN : A C₂-symmetric chiral diamine ((2S)-(+)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine). As we will explore, its N-H functionalities are not passive spectators but are integral to the catalytic act itself.[3][5]
This combination allows for the preferential saturation of a C=O bond even in the presence of a C=C bond, a selectivity not typically seen in catalytic hydrogenation.[3]
The Core Mechanistic Principle: Metal-Ligand Bifunctionality
To appreciate the novelty of the Noyori catalyst, it is essential to contrast its mechanism with classical inner-sphere pathways. In a typical inner-sphere mechanism, the substrate must first coordinate directly to the metal center before any transformation can occur. The Noyori catalyst subverts this requirement.
The hydrogenation proceeds via an outer-sphere mechanism , where the ketone substrate never enters the inner coordination sphere of the ruthenium atom.[8] The reaction is facilitated by a metal-ligand bifunctional approach. This means the catalyst acts as a single molecular unit that delivers two different species in a concerted fashion: a hydride (H⁻) from the ruthenium-hydride bond and a proton (H⁺) from the amine ligand's N-H bond.[1][5][9] This simultaneous transfer occurs through a six-membered pericyclic transition state and is the key to the catalyst's high efficiency and the origin of its stereoselectivity.[5][10][11]
Caption: Inner-sphere vs. Outer-sphere mechanisms.
The Catalytic Cycle in Detail
The hydrogenation process can be understood as a well-defined, cyclic sequence of events. The commercially available RuCl₂[(S)-xylbinap][(S)-daipen] is a stable precatalyst that must first be activated.[4][12]
Step 1: Precatalyst Activation to Form the Active Dihydride The 18-electron Ru(II) dichloride complex is inert. Activation requires converting it into the catalytically active 18-electron dihydride species, RuH₂[(S)-xylbinap][(S)-daipen]. This is typically achieved by reacting the precatalyst with hydrogen (H₂) in an alcohol solvent (e.g., 2-propanol) in the presence of a strong base, such as potassium tert-butoxide (KOtBu).[1][5][7] The base is crucial; it facilitates the removal of the chloride ligands and assists in the heterolytic cleavage of H₂ to form the dihydride.[5]
Step 2: The Enantioselective Hydrogen Transfer This is the heart of the catalytic process and the origin of the asymmetry.
-
The prochiral ketone approaches the coordinatively saturated, chiral RuH₂ complex.
-
An outer-sphere interaction occurs, where the carbonyl oxygen forms a hydrogen bond with an N-H proton of the DAIPEN ligand, while the carbonyl carbon aligns with one of the hydrides on the ruthenium.
-
This geometry assembles into a highly ordered, six-membered pericyclic transition state.[1][5][11]
-
A concerted, non-classical transfer takes place: the Ru-H bond breaks to deliver a hydride to the electrophilic carbonyl carbon, and simultaneously, the N-H bond breaks to deliver a proton to the nucleophilic carbonyl oxygen.[5]
The precise stereochemical outcome is dictated by the catalyst's chiral architecture. The rigid (S)-XylBINAP ligand creates defined chiral quadrants, and the orientation of its bulky phenyl groups sterically disfavors one approach of the ketone.[7][13] The (S)-DAIPEN ligand's chirality reinforces this selection, ensuring the ketone can only orient itself in one way within the transition state, leading to the preferential formation of one alcohol enantiomer.[14]
Caption: Simplified catalytic cycle overview.
A Validated Experimental Protocol
The trustworthiness of a catalyst system lies in its reproducible performance. The following protocol outlines a general procedure for the asymmetric hydrogenation of acetophenone, a benchmark substrate.
Caption: General experimental workflow diagram.
Step-by-Step Methodology:
Materials & Equipment:
-
RuCl₂[(S)-xylbinap][(S)-daipen] precatalyst
-
Potassium tert-butoxide (KOtBu)
-
Acetophenone
-
Anhydrous, degassed 2-propanol
-
High-pressure autoclave with a glass liner and magnetic stirring
-
Standard Schlenk line or glovebox for inert atmosphere operations
-
Hydrogen gas (high purity)
Procedure:
-
Preparation (Inert Atmosphere): All operations should be performed under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation. [15]Dry all glassware thoroughly.
-
Charging the Reactor: In a glovebox, charge the glass liner of the autoclave with RuCl₂[(S)-xylbinap][(S)-daipen] (e.g., at a substrate-to-catalyst ratio, S/C, of 2000:1). [1]3. Add potassium tert-butoxide (e.g., 2 molar equivalents relative to the Ru catalyst).
-
Add anhydrous, degassed 2-propanol to dissolve the catalyst and base, followed by the acetophenone substrate.
-
Sealing and Purging: Place the liner inside the autoclave and seal the reactor securely. Remove the autoclave from the glovebox and connect it to a hydrogen source.
-
Carefully purge the reactor 3-5 times with hydrogen gas to remove any residual air.
-
Reaction: Pressurize the autoclave to the desired pressure (e.g., 8 atm H₂). [7]Begin vigorous stirring and maintain the reaction at the specified temperature (e.g., 25-30 °C). Monitor the reaction progress by pressure drop or small aliquot analysis.
-
Workup: Once the reaction is complete, carefully vent the excess hydrogen pressure. Quench the reaction mixture by adding a few drops of acetic acid to neutralize the base.
-
Isolation and Analysis: Remove the solvent under reduced pressure. The crude product can be purified by silica gel chromatography. The enantiomeric excess (% ee) of the resulting 1-phenylethanol should be determined using a standard method, such as chiral HPLC or GC.
Performance Data and Substrate Scope
The RuCl₂(xylbinap)(daipen) catalyst exhibits broad applicability for the asymmetric hydrogenation of various ketone substrates. The high efficiency is reflected in the excellent enantioselectivities and high substrate-to-catalyst ratios achieved. [3]
| Substrate | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | % ee | Reference |
|---|---|---|---|---|---|---|---|
| Acetophenone | 100,000 | 20 | 30 | 20 | >99 | 99 (R) | [3] |
| 1'-Acetonaphthone | 2,000 | 8 | 25 | 12 | >99 | 99 (R) | [7] |
| 2-Acetylfuran | 10,000 | 30 | 30 | 24 | >99 | 98 (R) | [3] |
| Benzylacetone | 2,000 | 8 | 25 | 20 | >99 | 98 (R) | [7] |
| Cyclopentyl methyl ketone | 10,000 | 30 | 30 | 48 | >99 | 95 (R) | [3]|
Table entries are representative and synthesized from literature data. Exact conditions and results may vary.
Conclusion
The RuCl₂[(S)-xylbinap][(S)-daipen] catalyst is a testament to the power of rational ligand design in asymmetric catalysis. Its mechanism, which relies on a sophisticated outer-sphere, metal-ligand bifunctional hydrogen transfer, sets it apart from classical hydrogenation catalysts. This unique pathway enables the highly efficient and enantioselective reduction of a wide array of simple ketones under practical conditions. For researchers in organic synthesis and drug development, a thorough understanding of this mechanism is not merely academic; it provides the causal framework necessary to optimize reaction conditions, predict stereochemical outcomes, and rationally apply this exceptional tool to solve complex synthetic challenges.
References
-
Wikipedia. Asymmetric hydrogenation. [Link]
-
Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. [Link]
-
NROChemistry. Noyori Hydrogenation. [Link]
-
Gevert, D. et al. (2022). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?. ACS Catalysis. [Link]
-
Gevert, D. et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis. [Link]
-
Dub, P. A. et al. (2014). Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts. Dalton Transactions. [Link]
-
Ma, L. et al. (2007). Ruthenium(II) Diphosphine/Diamine/Diimine Complexes and Catalyzed Hydrogen-Transfer to Ketones. ResearchGate. [Link]
-
Eisenstein, O. & Crabtree, R. H. (2013). Outer sphere hydrogenation catalysis. Dalton Transactions. [Link]
-
Doucet, H. et al. (1999). BINAP/1,4-Diamine−Ruthenium(II) Complexes for Efficient Asymmetric Hydrogenation of 1-Tetralones and Analogues. ResearchGate. [Link]
-
Sandoval, C. A. et al. (2003). Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes. Journal of the American Chemical Society. [Link]
-
Eisenstein, O. & Crabtree, R. H. (2013). Outer sphere hydrogenation catalysis. New Journal of Chemistry. [Link]
-
Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). [Link]
-
NROChemistry. Noyori Hydrogenation (Video). [Link]
-
Scribd. Diamine-Diphosphine Ruthenium(II) Complexes. [Link]
-
Sandoval, C. A. et al. (2003). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society. [Link]
-
ChemTube3D. Enantioselective Hydrogenation of Ketones Ruthenium complexes- Noyori. [Link]
-
Smith, A. G. et al. (2020). Development of a Robust and Highly-Selective Ru(II)-Catalyzed Dynamic Kinetic Resolution Used to Manufacture AMG 232. ResearchGate. [Link]
-
Ma, L. et al. (2007). Mixed diphosphine/diamine ruthenium (II) isomers: Synthesis, structural characterization and catalytic hydrogenation of ketones. Open Ukrainian Citation Index. [Link]
-
Kumar, P. et al. (2017). Iminophosphanes: Synthesis, Rhodium Complexes, and Ruthenium(II)-Catalyzed Hydration of Nitriles. Organometallics. [Link]
-
Schleicher, K. D. et al. (2005). Chemistry of ruthenium(II) monohydride and dihydride complexes containing pyridyl donor ligands including catalytic ketone H2-hydrogenation. Dalton Transactions. [Link]
-
Grabulosa, A. et al. (2020). Piano-Stool Ruthenium(II) Complexes with Delayed Cytotoxic Activity: Origin of the Lag Time. Molecules. [Link]
-
Organic Syntheses. Asymmetric hydrogenation of 3-oxo carboxylates using binap-ruthenium complexes. [Link]
-
Bergens, S. H. Research Group. Asymmetric Hydrogenation. [Link]
-
Students of Chemistry. Noyori Asymmetric Hydrogenation | Detailed Explanation with mechanism | SSN (Video). [Link]
-
Organic Syntheses. (S)-4-TRIISOPROPYLSILYL-3-BUTYN-2-OL. (2007). Organic Syntheses, 84, 120. [Link]
-
Sandoval, C. A. et al. (2003). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine-Ruthenium(II) Complexes. ResearchGate. [Link]
-
Chem-Station. Noyori Asymmetric Hydrogenation. (2014). [Link]
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High-Impact Asymmetric Catalysis: A Comparative Technical Guide to (S)-XylBINAP and (S)-BINAP Ruthenium Complexes
Executive Summary
In the high-stakes environment of pharmaceutical process development, the difference between 95% and 99.9% enantiomeric excess (ee) is often the difference between a viable commercial process and a costly downstream purification bottleneck. While (S)-BINAP remains the workhorse of asymmetric hydrogenation, (S)-XylBINAP (also known as DM-BINAP) represents a critical evolution in ligand design.[1]
This guide dissects the structural and mechanistic divergences between these two ligands when complexed with Ruthenium. It provides a self-validating decision framework for researchers to determine when the steric demands of XylBINAP are required to overcome the limitations of the parent BINAP system.
Part 1: Structural & Electronic Determinants[1]
The core difference between these ligands lies in the substituents on the phosphorus atoms.[2] While both share the axially chiral binaphthyl backbone, their "reach" into the chiral pocket differs fundamentally.
The "Quadrant Blocking" Mechanism
In Ru-catalyzed hydrogenation (specifically the Noyori type), the chiral ligand creates a chiral environment by blocking specific spatial quadrants around the metal center.
-
(S)-BINAP: Features unsubstituted phenyl rings.[1] These rings orient themselves in an alternating edge-face array, blocking two diagonal quadrants.[1] However, the phenyl ring is relatively flat, allowing some conformational freedom for smaller or flexible substrates to slip through in the "wrong" orientation, leading to lower ee (typically 90–96%).
-
(S)-XylBINAP: Features 3,5-dimethylphenyl (xylyl) groups.[1] The meta-methyl groups extend the effective steric bulk of the aryl rings. This creates a "steric fence" that protrudes further into the open quadrants. This tighter pocket destabilizes the transition state of the minor enantiomer significantly more than BINAP, often pushing selectivities from 96% to >99.9%.
Electronic Nuances
While sterics are the dominant factor, the electronic contribution of the xylyl group is non-negligible.
-
Basicity: The methyl groups are electron-donating (+I effect).[1] This makes the phosphorus in XylBINAP more basic (electron-rich) than in BINAP.[1]
-
Impact: A more electron-rich Ru center facilitates oxidative addition of
, potentially increasing turnover frequency (TOF) in specific catalytic cycles, although the increased steric bulk can sometimes counteract this by slowing substrate coordination.
Part 2: Comparative Performance Metrics
The following data summarizes the performance differential for difficult substrates, specifically focusing on aromatic ketones where the "lock-and-key" fit is critical.
Table 1: Selectivity Comparison in Asymmetric Hydrogenation of Ketones Conditions: RuCl2(diphosphine)(diamine), solvent: 2-propanol, Base: t-BuOK[1]
| Substrate Class | Specific Substrate | (S)-BINAP Complex (% ee) | (S)-XylBINAP Complex (% ee) | Mechanistic Insight |
| Simple Aromatic | Acetophenone | 96% | >99% | XylBINAP eliminates the minor "leakage" pathway. |
| Ortho-Substituted | 2-Methylacetophenone | 89-92% | 98% | Steric clash of substrate/ligand favors XylBINAP geometry.[1] |
| Cyclic Ketones | 1-Tetralone | 95% | 99% | Rigid substrates benefit from the tighter XylBINAP pocket. |
| Heteroaromatic | 2-Acetylthiophene | 92% | 99% | XylBINAP prevents non-specific coordination of sulfur. |
Critical Note: For simple
-keto esters (e.g., methyl acetoacetate), (S)-BINAP often yields >98% ee.[1] In these cases, switching to XylBINAP provides diminishing returns and increases cost.[1] XylBINAP is the "solver" ligand for substrates with challenging steric profiles or when optical purity must be absolute.
Part 3: Mechanistic Visualization
The following diagram illustrates the decision logic and the mechanistic pathway differences.
Figure 1: Decision matrix for ligand selection based on substrate complexity and mechanistic differentiation of steric blocking.
Part 4: Experimental Protocols
To ensure reproducibility, we utilize the in-situ preparation of the precatalyst followed by hydrogenation. This protocol is robust for both BINAP and XylBINAP systems.[1]
Precatalyst Preparation:
Rationale: Commercial Ru-XylBINAP complexes can degrade.[1] Fresh in-situ preparation ensures maximum activity.[1]
-
Inert Atmosphere: Perform all steps under Argon or Nitrogen using standard Schlenk techniques.[1]
-
Reagents:
-
Procedure:
-
Charge a Schlenk flask with the Ru-dimer and (S)-XylBINAP.[1]
-
Add degassed DMF.[1]
-
Heat to 100°C for 10 minutes. The solution will turn from reddish-brown to a clear deep red/orange.[1]
-
Checkpoint: A clear solution indicates successful ligand exchange.[1] Turbidity implies incomplete reaction or oxidation.[1]
-
Remove solvent in vacuo to obtain the solid precatalyst, or use the DMF solution directly (if substrate tolerates DMF).
-
Asymmetric Hydrogenation of Acetophenone (Benchmark)
Target: (R)-1-Phenylethanol (using S-XylBINAP/S-DAIPEN system).[1][3][4] Note: The "matched" diamine for (S)-XylBINAP is often (S)-DAIPEN (1,1-di(4-anisyl)-2-isopropyl-1,2-ethylenediamine).[1][3]
-
Catalyst Loading: S/C ratio of 1,000:1 to 10,000:1.
-
Reaction Mix:
-
Hydrogenation:
-
Pressurize autoclave to 8–10 atm
. -
Stir vigorously at 25–30°C .
-
Time: 6–12 hours.[1]
-
-
Workup: Vent
. Pass through a short silica plug to remove Ru.[1] Analyze by chiral GC/HPLC.
Part 5: Strategic Recommendations
When to Upgrade to XylBINAP[3]
-
The "96% Wall": If your BINAP screen hits a ceiling of 95-96% ee and recrystallization of the product is difficult (e.g., oils or low melting solids), switch to XylBINAP. The jump to 99% ee eliminates the need for chiral resolution.
-
Ortho-Substitution: Any substrate with substituents at the ortho-position of the aromatic ring (relative to the ketone) will clash with the ligand. XylBINAP's specific geometry often accommodates this better by enforcing a single binding mode, whereas BINAP might allow the substrate to twist.
-
Regulatory Specs: In late-stage drug development, the cost of the ligand is negligible compared to the cost of "Out of Specification" (OOS) batches. XylBINAP provides a higher safety margin for enantiomeric purity.[1]
When to Stay with BINAP
-
Beta-Keto Esters: For standard Noyori hydrogenation of
-keto esters, BINAP is almost always sufficient (>98% ee).[1] -
Cost Sensitivity: XylBINAP is significantly more expensive due to the more complex synthesis of the phosphine starting material.
References
-
Noyori, R., & Ohkuma, T. (2001).[1][5] Asymmetric Hydrogenation of Ketones with Chiral Modification of the Transition Metal Catalyst. Angewandte Chemie International Edition, 40(1), 40–73.[1][5] [Link]
-
Ohkuma, T., Koizumi, M., Doucet, H., Pham, T., Kozawa, M., Murata, K., Katayama, E., Yokozawa, T., Ikariya, T., & Noyori, R. (1998). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope.[1] Journal of the American Chemical Society, 120(51), 13529–13530. [Link]
-
Takasago International Corporation. (n.d.).[1] RUCY® - Asymmetric Hydrogenation Catalyst Technology.[1] Takasago Technical Brochure. [Link][1]
-
Kitamura, M., Tokunaga, M., Ohkuma, T., & Noyori, R. (1998).[1] Asymmetric Hydrogenation of 3-Oxo Carboxylates Using BINAP-Ruthenium Complexes. Organic Syntheses, 71, 1. [Link]
Sources
- 1. BINAP - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.takasago.com [assets.takasago.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
RuCl2[(S)-xylbinap][(S)-daipen] SDS safety data sheet
Technical Safety & Application Guide: RuCl2[(S)-xylbinap][(S)-daipen]
Executive Summary
This guide serves as an advanced technical manual for RuCl2[(S)-xylbinap][(S)-daipen] , a high-performance chiral ruthenium catalyst. While it incorporates mandatory Safety Data Sheet (SDS) elements, it extends beyond legal compliance to provide the mechanistic rationale for handling protocols.
This complex, often referred to by trade names such as Rucy™-XylBINAP-Daipen , is a cornerstone of Noyori-type asymmetric hydrogenation. Its utility lies in its ability to hydrogenate simple ketones with high enantioselectivity (up to 99% ee) and high turnover numbers (TON > 100,000). However, its efficacy is strictly tied to its structural integrity, which is compromised by oxygen and moisture. This guide details the causality between handling errors and catalytic failure , providing a self-validating workflow for its use.
Part 1: Chemical Identity & Technical Specifications
| Parameter | Specification |
| Chemical Name | Dichloro[(S)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl][(2S)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine]ruthenium(II) |
| Common Name | RuCl2[(S)-xylbinap][(S)-daipen] |
| CAS Number | 220114-01-2 |
| Molecular Formula | C71H74Cl2N2O2P2Ru |
| Molecular Weight | 1221.30 g/mol |
| Appearance | Orange to brownish-yellow crystalline powder |
| Solubility | Soluble in 2-propanol, methanol, toluene; Insoluble in water |
| Chirality | (S)-configuration at BINAP backbone; (S)-configuration at diamine |
Part 2: Hazard Identification & Toxicology (GHS Standards)
While this compound is not classified as "Danger" (High Toxicity) under GHS, it must be treated with the rigor accorded to heavy metal phosphine complexes.
GHS Classification[1][12][13]
-
Signal Word: WARNING
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)
Toxicological Context (The "Why" Behind the Warnings)
-
Ruthenium Toxicity: Ruthenium compounds are generally less toxic than osmium analogs, but they remain heavy metals. Accumulation in the liver and kidneys is a theoretical risk with chronic exposure.
-
Phosphine Ligand Hazards: The xylbinap ligand contains phosphines. While bound to Ru, they are stable; however, decomposition (fire/acid contact) can release phosphine oxides or trace phosphines, which are systemic toxicants.
-
Diamine Component: The daipen diamine is an organic base. Direct contact with mucous membranes causes irritation due to localized pH changes and lipid interaction.
Part 3: Technical Handling & Storage Protocol
Core Directive: The primary failure mode for this catalyst is oxidative decomplexation . The electron-rich phosphine ligands (XylBINAP) are susceptible to oxidation to phosphine oxides, which permanently deactivates the metal center.
Storage Hierarchy
-
Primary: Inert Atmosphere Glovebox (Nitrogen or Argon).
-
Secondary: Desiccator within a fridge (2–8°C).
-
Forbidden: Benchtop storage, even for short periods.
Handling Workflow Diagram
The following diagram illustrates the critical control points (CCPs) to maintain catalyst integrity from storage to reaction.
Figure 1: Inert handling workflow. Note that warming to room temperature before opening the vial is critical to prevent moisture condensation on the cold catalyst.
Part 4: Application Context & Experimental Protocol
Scientific Rationale: This catalyst operates via a metal-ligand bifunctional mechanism . The daipen diamine ligand is not just a spectator; its N-H proton interacts with the ketone oxygen, while the Ru-H delivers a hydride to the carbonyl carbon. This "outer-sphere" mechanism avoids the need for ketone coordination to the metal, allowing for high rates.
Critical Requirement: The precatalyst (RuCl2...) must be activated by a base (e.g., t-BuOK) to form the active dihydride species.
Standard Operating Procedure: Asymmetric Hydrogenation
Reagents:
-
Substrate: Acetophenone (1.0 eq)
-
Catalyst: RuCl2[(S)-xylbinap][(S)-daipen] (S/C = 1,000 – 100,000)
-
Base: Potassium tert-butoxide (t-BuOK) (10–50 eq relative to Ru, NOT substrate)
-
Solvent: 2-Propanol (Degassed, Anhydrous)
Step-by-Step Protocol:
-
Preparation (Glovebox):
-
Weigh the catalyst (e.g., 2.0 mg) and t-BuOK (e.g., 10 mg) into a clean, dry vial.
-
Dissolve in degassed 2-propanol (2 mL). The solution should turn from orange/brown to a lighter yellow/pale color, indicating the formation of the active hydride species. Note: This active species is extremely air-sensitive.
-
-
Substrate Loading:
-
In a separate vessel (or directly in the autoclave liner), dissolve the ketone substrate in 2-propanol.
-
Add the catalyst solution to the substrate solution.
-
-
Reactor Charging:
-
Seal the autoclave.
-
Purge Cycle: Pressurize with Hydrogen (10 bar) and vent to 1 bar. Repeat 3 times. This removes trace nitrogen/argon which can inhibit mass transfer, though it is chemically inert.
-
-
Reaction:
-
Pressurize to final pressure (typically 10–50 bar H2).
-
Stir vigorously (mass transfer limited).
-
Monitor consumption (typically 2–12 hours).
-
-
Quenching:
-
Vent H2 carefully.
-
The reaction mixture is usually neutral; solvent evaporation yields the crude chiral alcohol.
-
Mechanistic Pathway Diagram
Figure 2: Simplified Noyori hydrogenation cycle. The base removes HCl to generate the active Ru-H species.
Part 5: Emergency Response & Disposal
Fire Fighting Measures
-
Media: Water spray, Carbon dioxide (CO2), Dry chemical powder, or Alcohol-resistant foam.
-
Specific Hazard: Emits toxic fumes under fire conditions (Phosphorus oxides, Hydrogen chloride gas, Ruthenium oxides).
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA).
Accidental Release (Spill)
-
Evacuate: Remove ignition sources.
-
PPE: Wear nitrile gloves, safety goggles, and N95/P100 dust mask.
-
Containment: Sweep up dry powder carefully to avoid dust generation. Do not use a vacuum cleaner unless explosion-proof.
-
Deactivation: Treat the spill area with a dilute bleach solution (oxidizes residual phosphines) followed by water.
Disposal Considerations
-
Ruthenium Recovery: Ruthenium is a precious metal. Do not dispose of in general chemical waste. Collect in a dedicated "Heavy Metal / Precious Metal" waste stream for reclamation.
-
Phosphine Content: Ensure the waste stream is compatible with organophosphorus compounds.
References
-
Noyori, R., & Ohkuma, T. (2001).[1][2] Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40–73.
-
Takasago International Corporation. (n.d.). Rucy™ - Ruthenium Catalysts for Asymmetric Hydrogenation. Technical Brochure.
-
Sigma-Aldrich. (2024). Safety Data Sheet: RuCl2[(S)-xylbinap][(S)-daipen]. Product No. 692236.
-
Ohkuma, T., et al. (1998). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. Journal of the American Chemical Society, 120(51), 13529–13530.
Sources
Methodological & Application
Application Note: Asymmetric Hydrogenation of Aryl Ketones using RuCl2[(S)-xylbinap][(S)-daipen]
[1][2]
Abstract
This application note details the protocol for the asymmetric hydrogenation of aryl ketones using the highly active precatalyst RuCl2[(S)-xylbinap][(S)-daipen] . Unlike earlier generation Noyori catalysts, this specific ligand combination—featuring the sterically demanding XylBINAP and the electron-rich DAIPEN diamine—enables turnover numbers (TON) exceeding 100,000 and enantiomeric excesses (ee) >99%. This guide covers mechanistic principles, rigorous experimental protocols, and troubleshooting strategies to ensure reproducibility in pharmaceutical intermediate synthesis.
Introduction & Catalyst Design
The synthesis of chiral secondary alcohols is a cornerstone of modern drug development. While the generic Ru-BINAP/Diamine system is well-known, the RuCl2[(S)-xylbinap][(S)-daipen] complex represents a "matched" system optimized for difficult aryl ketone substrates.
The "Matched" Ligand System
Success in asymmetric hydrogenation relies on the precise spatial arrangement of the catalyst's chiral pocket.
-
(S)-XylBINAP: The 3,5-xylyl (3,5-dimethylphenyl) groups on the phosphorus atoms increase steric bulk compared to standard BINAP. This prevents the formation of inactive dimers and tightens the chiral pocket, enhancing enantioselectivity.
-
(S)-DAIPEN: The 1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine ligand provides an electron-rich environment (via methoxy groups) and specific steric bulk (via the isopropyl group) that complements XylBINAP.
Mechanistic Principle: Metal-Ligand Bifunctional Catalysis
Unlike classical hydrogenation where the substrate binds to the metal (inner-sphere), this system operates via an outer-sphere mechanism . The ruthenium center activates molecular hydrogen, while the amine proton of the DAIPEN ligand acts as a hydrogen bond donor to the ketone oxygen.
Key Mechanistic Steps:
-
Activation: The dichloride precatalyst is converted to the active 16-electron Ru-hydride species via base-promoted HCl elimination.
-
H2 Addition: Heterolytic cleavage of H2 generates a an 18-electron Ru-dihydride species.
-
Hydride Transfer: The ketone accepts a hydride from Ru and a proton from the NH ligand simultaneously via a six-membered pericyclic transition state.
Pre-Reaction Considerations (The "Garbage In, Garbage Out" Rule)
To achieve high TON (S/C > 10,000), purity is non-negotiable.
| Component | Requirement | Rationale |
| Solvent (2-Propanol) | Degassed, Anhydrous | Oxygen poisons the Ru-Hydride species. Water can slow the reaction or affect base stoichiometry. |
| Base (t-BuOK) | Fresh, Sublimed grade | Carbonate formation in aged base leads to incomplete catalyst activation. |
| Substrate (Ketone) | Distilled/Recrystallized | Trace acid impurities neutralize the base; halides or sulfur compounds poison the Ru center. |
| Hydrogen Gas | >99.999% (UHP) | Trace O2 or CO in lower grade hydrogen will deactivate the catalyst. |
Standard Experimental Protocol
Target Reaction: Asymmetric Hydrogenation of Acetophenone to (R)-1-Phenylethanol Scale: 10 mmol Conditions: S/C = 10,000, 8 atm H2, 25°C, 2-Propanol.
Equipment Setup
-
Stainless steel autoclave (e.g., Parr reactor) with a glass liner.
-
Glovebox or rigorous Schlenk line setup.
-
Magnetic stir bar (cross-shaped for maximum agitation).
Step-by-Step Procedure
Step 1: Catalyst Stock Solution Preparation (In Glovebox)
-
Note: Weighing sub-milligram quantities of catalyst for high S/C ratios is error-prone. Use a stock solution.
-
Weigh 12.2 mg (10 µmol) of RuCl2[(S)-xylbinap][(S)-daipen] into a 10 mL volumetric flask.
-
Dilute to volume with degassed anhydrous 2-propanol.
-
Result: 1.0 mM catalyst stock solution.
Step 2: Reaction Assembly
-
In the glass liner, add Acetophenone (1.20 g, 10 mmol).
-
Add 2-propanol (3.0 mL).
-
Add 1.0 mL of the Catalyst Stock Solution (Contains 1.0 µmol catalyst; S/C = 10,000).
-
Add t-BuOK solution (0.1 mL of 1.0 M solution in t-BuOH).
-
Critical: The base:catalyst ratio should be at least 2:1 (optimally 50:1 to 100:1 relative to catalyst, but <1% relative to substrate) to ensure rapid activation and scavenge trace acids.
-
Step 3: Hydrogenation (Outside Glovebox)
-
Seal the autoclave and connect to the H2 line.
-
Purge Cycle: Pressurize to 5 atm, then vent to 1 atm. Repeat 5 times. Do not apply vacuum to a solution containing volatile ketone.
-
Pressurize to 8 atm (approx 120 psi) .
-
Stir vigorously at 25–30°C for 18–24 hours.
-
Tip: Monitor H2 uptake if a reservoir is available.
-
Step 4: Quench and Analysis
-
Vent H2 gas carefully (fume hood).
-
Concentrate the solvent via rotary evaporation.
-
Pass the residue through a short silica plug (eluting with Et2O) to remove Ru salts.
-
Analyze conversion via GC/NMR and enantiomeric excess (ee) via Chiral GC (e.g., CP-Chirasil-Dex CB column).
Optimization & Troubleshooting
Substrate Scope and Expected Results
The (S)-XylBINAP/(S)-DAIPEN system is particularly effective for aryl alkyl ketones.
| Substrate Class | Example | Typical S/C | Expected ee | Notes |
| Simple Aryl | Acetophenone | 100,000 | 99% (R) | Benchmark substrate. |
| Steric Hindrance | o-Methylacetophenone | 10,000 | >95% (R) | Slower rate; requires higher catalyst loading. |
| Heteroaromatic | 2-Acetylfuran | 5,000 | >98% (R) | Heteroatom may coordinate Ru; ensure S/C is conservative. |
| Benzophenones | 2,4,6-Trimethylbenzophenone | 2,000 | 90-96% | Extremely difficult; requires higher pressure (20-50 atm). |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| No Conversion | Catalyst poisoning (O2) | Check gas purity; increase purge cycles. |
| No Conversion | Inactive Precatalyst | Ensure t-BuOK was added. Without base, the dichloride is inactive. |
| Low ee (<80%) | Racemization | Avoid high temperatures (>40°C). Check if product is acid-sensitive during workup. |
| Low ee (<20%) | Mismatched Ligands | Verify ligand chirality. (S)-XylBINAP must be paired with (S)-DAIPEN.[1][2][3][4] |
| Stalled Reaction | HCl accumulation | Ensure base:catalyst ratio is sufficient (min 2:1, rec 50:1) to neutralize HCl. |
Safety & Handling
-
Ruthenium Complexes: Generally low toxicity but should be handled as potential irritants.
-
Hydrogen Gas: Extremely flammable. High-pressure reactors must be rated for the operating pressure (8-10 atm is low pressure for hydrogenation, but safety protocols apply).
-
Potassium tert-butoxide: Corrosive and moisture sensitive. Handle in a glovebox or under Ar flow.
References
-
Original Discovery of XylBINAP/DAIPEN System: Ohkuma, T., Koizumi, M., Doucet, H., Pham, T., Kozawa, M., Murata, K., Katayama, E., Yokozawa, T., Ikariya, T., & Noyori, R. (1998). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones.[5] RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope.[6] Journal of the American Chemical Society, 120(51), 13529–13530. [Link]
-
Mechanistic Insights (Bifunctional Catalysis): Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40–73. [Link]
-
Protocol Refinements & Substrate Scope: Ohkuma, T., Ishii, D., Takeno, H., & Noyori, R. (2000). Asymmetric Hydrogenation of Amino Ketones Using Chiral RuCl2(diphosphine)(1,2-diamine) Complexes. Journal of the American Chemical Society, 122(27), 6510–6511. [Link]
Sources
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. strem.com [strem.com]
- 4. labproinc.com [labproinc.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Enantioselective Hydrogenation of Acetophenone using Ru-XylBINAP/DAIPEN
Executive Summary
This application note details the protocol for the asymmetric hydrogenation of acetophenone to (R)-1-phenylethanol using the RuCl₂[(S)-xylbinap][(S)-daipen] catalyst system. While standard BINAP ligands provide moderate selectivity, the sterically demanding XylBINAP (3,5-xylyl-BINAP) ligand, combined with the DAIPEN diamine, creates a highly rigid chiral pocket. This system achieves enantiomeric excesses (ee) exceeding 99% with substrate-to-catalyst (S/C) ratios up to 100,000, making it the industrial gold standard for this transformation.
Key Performance Indicators:
-
Conversion: >99%
-
Turnover Number (TON): Up to 100,000[4]
-
Reaction Time: 24–48 hours (scale-dependent)
Scientific Foundation & Mechanism
The "XylBINAP Effect" (Steric Locking)
The superior performance of XylBINAP over the parent BINAP ligand is driven by steric repulsion. The 3,5-dimethylphenyl (xylyl) groups on the phosphorus atoms project into the quadrant occupied by the substrate's phenyl ring in the disfavored transition state. This "steric fence" destabilizes the pathway leading to the (S)-enantiomer (when using S-catalyst), thereby kinetically enforcing the formation of the (R)-alcohol.
Metal-Ligand Bifunctional Mechanism
Unlike classical hydrogenation where the metal binds the olefin/carbonyl directly, this system operates via a metal-ligand bifunctional mechanism .
-
Heterolytic Cleavage: The Ru-center and the amine nitrogen of DAIPEN cooperatively split H₂.
-
Hydride Transfer: The Ru-H acts as a hydride donor to the carbonyl carbon, while the N-H proton is delivered to the oxygen.
-
Outer-Sphere Nature: The substrate does not bind directly to the metal, allowing for high turnover rates as product inhibition is minimized.
Note: Recent computational studies suggest the mechanism may involve an ionic outer-sphere pathway via an
Mechanistic Visualization
Caption: The catalytic cycle highlights the activation of the precatalyst and the outer-sphere hydride transfer.
Materials & Equipment
Reagents
| Reagent | Specification | Role |
| Catalyst | RuCl₂[(S)-xylbinap][(S)-daipen] | Chiral Catalyst |
| Substrate | Acetophenone (>99%, distilled) | Starting Material |
| Solvent | 2-Propanol (Anhydrous, Degassed) | Reaction Medium |
| Base | t-BuOK (1.0 M in t-BuOH) | Catalyst Activator |
| Gas | Hydrogen (99.999% purity) | Reductant |
Equipment
-
Stainless steel autoclave (Parr or similar) with pressure gauge and rupture disc.
-
Glass liner (borosilicate) to prevent metal leaching and catalyst poisoning.
-
Magnetic stir bar or overhead stirrer (critical for gas-liquid mass transfer).
-
Schlenk line for degassing solvents.[5]
Experimental Protocol
Safety Pre-Check
-
Hydrogen Hazard: Ensure the autoclave is rated for the target pressure (10 atm). Work in a well-ventilated hood.
-
Catalyst Sensitivity: Ruthenium hydride species are air-sensitive. All solvent transfers must use cannula techniques or a glovebox.
Step-by-Step Procedure
Scale: 10 mmol Acetophenone (1.20 g) | S/C: 2,000 (Standard Optimization Scale)
-
Catalyst Loading:
-
In a glovebox or under Argon flow, weigh RuCl₂[(S)-xylbinap][(S)-daipen] (6.1 mg, 0.005 mmol) into the glass liner.
-
Note: If using S/C 100,000, use a stock solution method for accurate dosing.
-
-
Substrate & Solvent Addition:
-
Add Acetophenone (1.20 g, 10 mmol).
-
Add 2-Propanol (15 mL). The solvent must be pre-degassed (freeze-pump-thaw x3 or vigorous sparging with Ar for 30 min).
-
-
Base Activation:
-
Add t-BuOK solution (0.05 mL of 1.0 M solution).
-
Stoichiometry: The base is required to eliminate HCl from the precatalyst and generate the active Ru-H species. A base:Ru ratio of ≥10:1 is recommended to ensure fast initiation.
-
-
Autoclave Assembly & Purging:
-
Place the liner in the autoclave and seal immediately.
-
Purge Cycle: Pressurize to 3 atm with H₂, then vent to 0.5 atm. Repeat 5 times to remove all O₂.
-
-
Reaction:
-
Pressurize to 8–10 atm (approx. 115–145 psi) .
-
Stir vigorously (1000+ RPM) at 25–30°C .
-
Run for 12–24 hours . (Monitor H₂ uptake if a gas burette is available).
-
-
Workup:
-
Vent H₂ carefully.
-
Concentrate the solvent via rotary evaporation.
-
Pass the residue through a short silica plug (eluent: EtOAc/Hexane 1:5) to remove the catalyst.
-
Workflow Visualization
Caption: Operational workflow from solvent preparation to final analysis.
Analytical Methods & Validation
Enantiomeric Excess Determination
To validate the protocol, analyze the product using Chiral GC or HPLC.
-
Method: Chiral GC
-
Column: CP-Chirasil-Dex CB (25 m x 0.25 mm) or equivalent (e.g., Supelco Beta-Dex).
-
Conditions: Injector 250°C, Detector (FID) 250°C. Oven: 100°C isothermal.
-
Retention Times (Approximate):
-
(S)-1-phenylethanol: ~11.5 min
-
(R)-1-phenylethanol: ~12.2 min
-
-
Calculation:
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning (O₂) | Improve degassing; check H₂ purity. |
| Low Conversion (<50%) | Insufficient Base | Ensure t-BuOK is fresh (hygroscopic). |
| Low ee (<95%) | Wrong Catalyst/Ligand | Verify XylBINAP identity (vs. TolBINAP). |
| Low ee (<95%) | Temperature too high | Maintain T < 30°C. Higher T erodes selectivity. |
| Slow Reaction Rate | Mass transfer limitation | Increase stirring speed; check H₂ pressure. |
References
-
Noyori, R., & Ohkuma, T. (2001).[6] Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition. Link
-
Ohkuma, T., Koizumi, M., Doucet, H., Pham, T., Kozawa, M., Murata, K., Katayama, E., Yokozawa, T., Ikariya, T., & Noyori, R. (1998).[7] Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones.[7] RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope.[7][8] Journal of the American Chemical Society.[9] Link
-
Dub, P. A., & Gordon, J. C. (2018). The mechanism of enantioselective ketone hydrogenation catalyzed by Mn, Fe, Co, Ru, and Ir complexes with P,N-ligands. Nature Reviews Chemistry.[9] Link
-
Organic Syntheses. (2003). Asymmetric Hydrogenation of Acetophenone using RuCl2(binap)(dpen).[2][10] Organic Syntheses, Coll. Vol. 10. (Adapted for XylBINAP). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of 4,4'-substituted-XylBINAP ligands for highly enantioselective hydrogenation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. strem.com [strem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. RuCl2[(R)-xylbinap][(R)-daipen] | 220114-32-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. chemimpex.com [chemimpex.com]
- 9. archive.nptel.ac.in [archive.nptel.ac.in]
- 10. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of chiral alcohols using RuCl2(dm-binap)(daipen)
Application Note: Enantioselective Hydrogenation of Ketones using RuCl₂(dm-binap)(daipen)
Executive Summary
The RuCl₂(dm-binap)(daipen) complex represents the pinnacle of "Noyori-type" asymmetric hydrogenation catalysts. Unlike standard transfer hydrogenation systems, this catalyst utilizes molecular hydrogen (H₂) to reduce aryl-alkyl and heteroaromatic ketones with exceptional enantioselectivity (>99% ee) and high Turnover Numbers (TON up to 100,000).
This guide details the mechanistic principles, optimized protocols, and critical handling parameters required to deploy this catalyst in pharmaceutical intermediate synthesis. The inclusion of the DM-BINAP (3,5-xylyl) ligand and the DAIPEN (1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine) ligand creates a specific "chiral pocket" that outperforms generic BINAP/DAIPEN systems for sterically demanding substrates.
Mechanistic Insight: Metal-Ligand Bifunctional Catalysis
The efficiency of this system relies on the Metal-Ligand Bifunctional Mechanism . Unlike classical hydrogenation where the substrate binds to the metal, this system operates via an outer-sphere mechanism.
-
Activation: The precatalyst (Ru-Cl₂) is treated with a base (
-BuOK) to eliminate HCl, forming the active 16-electron Ru-amide species. -
H₂ Heterolysis: Molecular hydrogen splits across the Ru-N bond, forming an 18-electron Ru-hydride-amine species (Ru-H / N-H).
-
Hydride Transfer: The ketone associates with the catalyst via hydrogen bonding to the N-H proton. Simultaneously, the hydride transfers from Ru to the carbonyl carbon. This concerted step bypasses direct metal coordination, allowing for high tolerance of functional groups.
Caption: The catalytic cycle of Noyori Asymmetric Hydrogenation. The cycle is driven by the reversible interconversion between the 16e amide and 18e amine-hydride complexes.
Substrate Scope & Performance Data
The DM-BINAP ligand is sterically bulkier and more electron-rich than standard BINAP. This prevents catalyst deactivation and enhances enantioselection for ortho-substituted acetophenones.
| Substrate Class | Example | S/C Ratio | Pressure (atm) | Time (h) | Yield (%) | ee (%) |
| Simple Aryl Ketones | Acetophenone | 100,000 | 10 | 18 | >99 | 99 (R) |
| Substituted Aryl | 2'-Methylacetophenone | 10,000 | 10 | 12 | >99 | 96 (R) |
| Heteroaromatic | 2-Acetylfuran | 5,000 | 8 | 14 | 98 | >99 |
| Cyclic Ketones | 1-Tetralone | 2,000 | 50 | 24 | 95 | 99 |
| Unsaturated | Benzalacetone | 5,000 | 20 | 20 | 97 | 95* |
*Note: Selectivity for C=O over C=C is generally high, but pressure optimization is required for conjugated enones.
Experimental Protocol
Safety Warning: Ruthenium complexes are catalytically active. All steps involving the active hydride species must be performed under an inert atmosphere (Argon or Nitrogen). Hydrogen gas (H₂) is highly flammable; ensure autoclave integrity before pressurization.
Materials:
-
Catalyst: RuCl₂[(R)-dm-binap][(R)-daipen] (CAS: 220114-32-9)[1]
-
Solvent: 2-Propanol (IPA), HPLC Grade, Degassed.
-
Base: Potassium tert-butoxide (
-BuOK), 1.0 M in THF or solid (sublimed grade). -
Substrate: Acetophenone (purified/distilled).
Workflow Diagram
Caption: Standard operational workflow for high-pressure asymmetric hydrogenation.
Step-by-Step Procedure (Scale: 10 mmol)
-
Preparation of Catalyst Solution:
-
In a glovebox (Ar atmosphere), weigh RuCl₂(dm-binap)(daipen) (12.2 mg, 0.01 mmol, S/C = 1000) into a clean vial.
-
Note: For higher S/C ratios (e.g., 10,000), use a stock solution method to ensure accurate weighing.
-
-
Reaction Assembly:
-
Place a magnetic stir bar into a 50 mL stainless steel autoclave (with glass liner).
-
Add Acetophenone (1.20 g, 10 mmol).
-
Add degassed 2-Propanol (4.0 mL).
-
Add
-BuOK (200 µL of 1.0 M THF solution, 0.2 mmol). -
Critical: The base:catalyst ratio should be at least 20:1 to ensure rapid activation, but base:substrate is typically low (0.02 equiv).
-
Add the catalyst (solid or solution) last.
-
-
Hydrogenation:
-
Seal the autoclave and remove from the glovebox.
-
Connect to the H₂ line. Purge 3 times (pressurize to 5 atm, vent to 1 atm) to remove argon/air.
-
Pressurize to 8 atm (approx 115 psi) .
-
Stir vigorously at 25–30 °C for 6–12 hours.
-
Observation: The reaction mixture often turns from orange to pale yellow upon completion.
-
-
Work-up:
-
Vent the H₂ gas carefully in a fume hood.
-
Check conversion immediately via TLC or GC.
-
Concentrate the solvent under reduced pressure.
-
Pass through a short silica plug (eluting with EtOAc/Hexane) to remove the Ru catalyst.
-
-
Analysis:
-
Yield: Gravimetric after solvent removal.
-
ee Determination: Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/IPA 95:5).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poisoning by O₂ or Acid | Ensure rigorous degassing of IPA. Distill substrate to remove trace acids (which neutralize the base). |
| Low ee | High Temperature | Maintain reaction temp < 30°C. Higher temps increase rac-pathways. |
| Slow Reaction | Low Base Concentration | Increase |
| Catalyst Solubility | Solvent Choice | If the catalyst precipitates, add small amounts of Toluene or THF as a co-solvent. |
References
-
Noyori, R.; Ohkuma, T. "Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones." Angew.[2][3] Chem. Int. Ed.2001 , 40, 40–73. Link
-
Ohkuma, T.; Koizumi, M.; Doucet, H.; Pham, T.; Kozawa, M.; Murata, K.; Katayama, E.; Yokozawa, T.; Ikariya, T.; Noyori, R. "Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(daipen), a New Chiral Catalyst." J. Am. Chem. Soc.[4]1998 , 120, 13529–13530.[4] Link
-
Takasago International Corporation. "Ruthenium-diphosphine-diamine complexes (Product Guide)." Takasago Fine Chemicals Division.[4][5][6] Link
-
Organic Syntheses. "Asymmetric Hydrogenation of Acetophenone using RuCl2(binap)(dpen)." Org.[4][7][8][9] Synth.2005 , 82,[9] 10. (Analogous Protocol Reference). Link
Sources
- 1. RuCl2[(R)-DM-BINAP][(R)-DAIPEN] | CAS 220114-32-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 3. researchgate.net [researchgate.net]
- 4. assets.takasago.com [assets.takasago.com]
- 5. assets.takasago.com [assets.takasago.com]
- 6. assets.takasago.com [assets.takasago.com]
- 7. Sci-Hub: are you are robot? [sci-hub.box]
- 8. US5202473A - Ruthenium-binap asymmetric hydrogenation catalyst - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Note: Dynamic Kinetic Resolution with RuCl2[(S)-xylbinap][(S)-daipen]
Part 1: Executive Summary
This technical guide details the application of RuCl2[(S)-xylbinap][(S)-daipen] , a pre-formed chiral ruthenium complex, for the Dynamic Kinetic Resolution (DKR) of racemic
This protocol is specifically optimized for pharmaceutical intermediates requiring the simultaneous establishment of two contiguous stereocenters, such as chiral amino alcohols and halides.
Part 2: Catalyst Profile & Mechanism[2]
Catalyst Architecture
The catalyst RuCl2[(S)-xylbinap][(S)-daipen] (CAS: 220114-01-2) represents a "matched" system where the chirality of the diphosphine and diamine ligands work synergistically.[1]
-
Ligand 1: (S)-XylBINAP: The 3,5-xylyl (dimethylphenyl) groups on the phosphine create a tighter "chiral fence" than standard BINAP.[1] This steric bulk is critical for distinguishing between the rapidly interconverting enantiomers of the substrate.
-
Ligand 2: (S)-DAIPEN: The diamine ligand provides the NH functionality necessary for the metal-ligand bifunctional mechanism (Noyori mechanism), facilitating proton transfer to the ketone oxygen while the hydride attacks the carbon.[1]
The Dynamic Kinetic Resolution (DKR) Cycle
Success in DKR relies on the Curtin-Hammett principle .[1] The rate of racemization of the starting material (
Key Mechanistic Requirements:
-
Base-Promoted Racemization: The presence of a base (e.g.,
-BuOK) is dual-purpose.[1] It activates the Ru-precatalyst by eliminating HCl to form the active Ru-hydride species, and it continuously racemizes the unreacted substrate enantiomer via enolization.[1] -
Stereoselection: The (S)-xylbinap/(S)-daipen complex preferentially binds and hydrogenates one enantiomer of the
-substituted ketone (typically the (R)-enantiomer for this specific configuration) to form the syn or anti alcohol, depending on the coordinating group.[1]
Mechanistic Diagram[1][2][3]
Figure 1: The Dynamic Kinetic Resolution cycle. The base-catalyzed racemization (yellow) ensures the substrate pool is constantly replenished, while the catalyst (blue) selectively funnels the (S)-substrate through the fast transition state (green) to the product.[1]
Part 3: Standard Operating Protocol (SOP)
Target Application: Asymmetric Hydrogenation of 2-Acetamidoacetophenone to (1S, 2S)-1-Phenyl-2-acetamidoethanol.
Materials & Equipment
-
Catalyst: RuCl2[(S)-xylbinap][(S)-daipen] (Strem/TCI/Takasago).[1]
-
Substrate: 2-Acetamidoacetophenone (Purified, >99%).
-
Base: Potassium tert-butoxide (
-BuOK), 1.0 M solution in -BuOH or solid (sublimed grade).[1] -
Solvent: 2-Propanol (Anhydrous, Degassed).[1]
-
Hydrogen Source: H2 gas (UHP Grade, 99.999%).[1]
-
Vessel: Stainless steel autoclave (Parr reactor) with glass liner and magnetic stirring.[1]
Experimental Procedure
Step 1: Preparation of the Reaction Mixture (Glovebox Recommended)[1]
-
Weighing: In an Argon-filled glovebox, weigh the substrate (1.0 mmol, 177 mg) and the catalyst RuCl2[(S)-xylbinap][(S)-daipen] (0.001 mmol, 1.2 mg) into a glass liner.[1]
-
Solvent Addition: Add anhydrous, degassed 2-propanol (3.0 mL).
-
Base Activation: Add
-BuOK (0.02 mmol, 2.2 mg or 20 L of 1.0 M solution).-
Critical: The base amount is catalytic but essential. For DKR, ensure the base concentration is sufficient to drive racemization but not so high as to cause aldol condensation side reactions. A typical range is 1-5 mol% relative to substrate.[1]
-
Step 2: Hydrogenation
-
Sealing: Place the glass liner into the autoclave and seal the reactor head. Remove from the glovebox.
-
Purging: Connect to the H2 line. Purge the vessel 3 times: Pressurize to 10 atm, then vent to 1 atm. Do not stir during purging to avoid splashing.[1]
-
Pressurization: Pressurize the reactor to 10–20 atm (150–300 psi) .
-
Reaction: Stir vigorously (1000 rpm) at 25–30 °C for 12–24 hours.
-
Monitoring: H2 uptake can be monitored if the reactor is equipped with a mass flow controller.
-
Step 3: Workup & Analysis
-
Venting: Carefully vent the H2 gas in a fume hood.[1]
-
Quenching: The reaction is usually clean.[1] Concentrate the solvent under reduced pressure (rotary evaporator).
-
Purification: If necessary, pass the crude residue through a short pad of silica gel (eluting with EtOAc/Hexane) to remove the catalyst.
-
Analysis:
-
Conversion: 1H NMR (check disappearance of ketone signal).
-
Enantiomeric Excess (ee): Chiral HPLC (e.g., Daicel Chiralcel OD-H or AD-H column).[1]
-
Diastereomeric Ratio (dr): 1H NMR or HPLC.
-
Data Interpretation Table
| Parameter | Specification | Observation/Action |
| Conversion | >99% | If low, check H2 purity or catalyst poisoning (O2 leak). |
| ee (Enantioselectivity) | >98% (syn) | If low (<90%), racemization is likely too slow.[1] Increase Base or Decrease H2 Pressure . |
| dr (Diastereoselectivity) | >95:5 (syn/anti) | Controlled by the "Xyl" ligand fence.[1] If dr is low, lower the temperature to 20 °C. |
| Color | Yellow/Orange | Reaction mixture should remain clear orange. Black precipitate indicates Ru decomposition. |
Part 4: Troubleshooting & Optimization
The "Racemization-Hydrogenation" Balance
The most common failure mode in DKR is obtaining high conversion but low ee (e.g., 50% ee).[1] This indicates that the hydrogenation is outpacing the racemization.
-
Diagnosis: The starting material is being "kinetically resolved" rather than "dynamically resolved."
-
Solution:
-
Increase Base: Increase
-BuOK from 2 mol% to 5 mol% to accelerate . -
Decrease Pressure: Lower H2 pressure to 5-8 atm to slow down
.
-
Substrate Scope Considerations
- -Amino Ketones: Work excellently.[1] Usually require protection (e.g., HCl salt or N-acyl).[1] The HCl salt requires an extra equivalent of base to neutralize.
- -Halo Ketones: Challenging due to dehalogenation.[1] XylBINAP is preferred over BINAP for its speed, allowing hydrogenation before dehalogenation occurs.
- -Keto Esters: This catalyst works, but Ru-Arene-TsDPEN (Transfer Hydrogenation) is often the first choice.[1] However, for high-pressure efficiency, Ru-XylBINAP is superior for scale.[1]
Part 5: References
-
Noyori, R., et al. (1998).[1] "Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope."[1] Journal of the American Chemical Society, 120(51), 13529–13530. Link[1]
-
Noyori, R., et al. (2000).[1] "Asymmetric Hydrogenation of Amino Ketones." Journal of the American Chemical Society, 122(27), 6510–6511. Link[1]
-
Takasago International Corporation. "RUCY® - Ruthenium Catalysts."[1] Product Catalog and Technical Data. Link
-
Strem Chemicals (Ascensus). "RuCl2[(S)-xylbinap][(S)-daipen] Product Detail." Catalog Number 44-0213.[1][2] Link
-
Ohkuma, T., et al. (1995).[1] "Practical Enantioselective Hydrogenation of Aromatic Ketones." Journal of the American Chemical Society, 117(9), 2675–2676. Link[1]
Sources
Application Notes and Protocols: RuCl2[(S)-xylbinap][(S)-daipen] Catalyst Loading for Scale-Up
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Power of Precision in Asymmetric Hydrogenation
In the synthesis of chiral molecules, particularly within the pharmaceutical and agrochemical industries, the ability to selectively produce one enantiomer is paramount.[1] Asymmetric hydrogenation stands out as a highly efficient and atom-economical method to achieve this.[2][3] At the forefront of this technology are Noyori-type catalysts, renowned for their exceptional activity and enantioselectivity in the hydrogenation of ketones and other prochiral substrates.[2][4]
This guide focuses on a highly effective and versatile Noyori catalyst: RuCl2[(S)-xylbinap][(S)-daipen] . This ruthenium-based complex is distinguished by its unique combination of the sterically demanding and electron-rich (S)-xylbinap diphosphine ligand and the chiral (S)-daipen diamine ligand. This pairing creates a highly effective chiral environment for the asymmetric reduction of a wide array of ketones to their corresponding chiral alcohols with outstanding enantiomeric excess (ee).[5]
Moving from a laboratory-scale reaction to industrial production presents a unique set of challenges. A successful scale-up is not merely about increasing the quantities of reagents; it requires a deep understanding of the catalyst's behavior, meticulous optimization of reaction parameters, and a proactive approach to troubleshooting. This document provides a comprehensive guide to the application of RuCl2[(S)-xylbinap][(S)-daipen], with a specific focus on strategies for determining and optimizing catalyst loading for a successful and robust scale-up.
Understanding the Catalyst and its Mechanism
The efficacy of the RuCl2[(S)-xylbinap][(S)-daipen] catalyst is rooted in the synergistic interplay between its components. The ruthenium center is the heart of the catalytic activity, while the chiral ligands orchestrate the stereochemical outcome of the reaction.
-
(S)-xylbinap (2,2'-bis(di-3,5-xylylphosphino)-1,1'-binaphthyl): This bulky diphosphine ligand creates a well-defined chiral pocket around the ruthenium atom. Its steric hindrance plays a crucial role in differentiating the two faces of the prochiral ketone substrate.
-
(S)-daipen (1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine): This chiral diamine ligand participates directly in the hydrogen transfer step. The N-H protons of the diamine and the hydride on the ruthenium are transferred to the ketone's carbonyl group in a concerted, outer-sphere mechanism.[6]
The generally accepted catalytic cycle for Noyori-type catalysts is depicted below.
Figure 1. A simplified representation of the catalytic cycle for the asymmetric hydrogenation of a ketone using a Noyori-type catalyst.
Small-Scale Optimization: Laying the Foundation for Success
Before any attempt at a large-scale reaction, a thorough optimization of the reaction conditions on a small scale is crucial. This initial phase will not only determine the optimal parameters for achieving high conversion and enantioselectivity but also provide valuable insights into the catalyst's behavior.
Key Parameters for Optimization:
-
Catalyst Loading (Substrate-to-Catalyst Ratio, S/C): This is one of the most critical factors for both economic and practical reasons. A lower catalyst loading is always desirable for industrial applications.
-
Solvent: The choice of solvent can significantly impact both the solubility of the reactants and the activity of the catalyst. Protic solvents like ethanol and isopropanol are commonly used.
-
Base: A base, typically a non-coordinating one like potassium tert-butoxide, is often required to generate the active catalytic species. The nature and stoichiometry of the base can influence the reaction rate and catalyst stability.
-
Hydrogen Pressure: Higher hydrogen pressure generally leads to faster reaction rates. However, the optimal pressure needs to be determined experimentally.
-
Temperature: The reaction temperature can affect both the rate and the enantioselectivity. Lower temperatures often favor higher enantioselectivity.
-
Substrate Quality: The purity of the ketone substrate is of utmost importance. Impurities can act as catalyst poisons and significantly hinder the reaction.[7]
Protocol for Small-Scale Catalyst Screening and Optimization
This protocol outlines a general procedure for screening and optimizing the asymmetric hydrogenation of a generic ketone using RuCl2[(S)-xylbinap][(S)-daipen].
Materials:
-
RuCl2[(S)-xylbinap][(S)-daipen] catalyst
-
Prochiral ketone substrate
-
Anhydrous, degassed solvent (e.g., ethanol, isopropanol)
-
Base (e.g., potassium tert-butoxide solution in THF)
-
High-pressure reactor (e.g., Parr shaker)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and analytical equipment (GC or HPLC with a chiral column)
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the high-pressure reactor. Purge the reactor with an inert gas for at least 15-20 minutes to ensure an oxygen-free environment.
-
Reagent Preparation: In a glovebox or under a stream of inert gas, prepare a stock solution of the RuCl2[(S)-xylbinap][(S)-daipen] catalyst in the chosen anhydrous, degassed solvent.
-
Reaction Setup:
-
To the reactor, add the prochiral ketone substrate.
-
Add the desired amount of anhydrous, degassed solvent.
-
Using a syringe, add the appropriate volume of the catalyst stock solution to achieve the desired S/C ratio.
-
Add the base solution.
-
-
Reaction Execution:
-
Seal the reactor and purge it with hydrogen gas three times.
-
Pressurize the reactor to the desired hydrogen pressure.
-
Commence stirring and heat the reaction to the desired temperature.
-
-
Monitoring and Analysis:
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion and enantiomeric excess.
-
-
Work-up:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the product if necessary.
-
Data Presentation: A Starting Point for Optimization
The following table provides a hypothetical starting point for the optimization of the asymmetric hydrogenation of acetophenone.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Substrate | Acetophenone | Acetophenone | Acetophenone | Acetophenone |
| S/C Ratio | 1000 | 2000 | 1000 | 1000 |
| Solvent | Ethanol | Ethanol | Isopropanol | Ethanol |
| Base (equiv.) | 1.1 | 1.1 | 1.1 | 2.0 |
| H2 Pressure (bar) | 50 | 50 | 80 | 50 |
| Temperature (°C) | 30 | 30 | 30 | 40 |
| Time (h) | 12 | 24 | 10 | 8 |
| Conversion (%) | >99 | 95 | >99 | >99 |
| ee (%) | 99 | 99 | 98 | 97 |
Table 1. Example of a screening table for the optimization of the asymmetric hydrogenation of acetophenone.
Scale-Up Considerations: From Milligrams to Kilograms
Scaling up a catalytic reaction is a multifaceted challenge that requires careful planning and execution. The following are key considerations for transitioning the asymmetric hydrogenation with RuCl2[(S)-xylbinap][(S)-daipen] to a larger scale.
Figure 2. A typical workflow for scaling up a catalytic process from the laboratory to manufacturing.
Catalyst Loading on a Larger Scale
While a high S/C ratio is desirable, it is often necessary to start with a more conservative catalyst loading during the initial scale-up to ensure a successful outcome. As the process is better understood and optimized at a larger scale, the catalyst loading can be gradually reduced.
| Scale | Typical S/C Ratio Range | Key Considerations |
| Laboratory | 1,000 - 10,000 | Focus on achieving high ee and conversion. |
| Pilot Plant | 500 - 5,000 | Balance between catalyst cost and process robustness. |
| Manufacturing | 10,000 - 100,000+ | Minimizing catalyst cost is a primary driver.[2] |
Table 2. Typical substrate-to-catalyst (S/C) ratios for different scales of operation.
Mass and Heat Transfer
On a larger scale, efficient mixing and heat transfer become critical. Inadequate mixing can lead to localized "hot spots" or areas of low catalyst concentration, resulting in incomplete conversion and lower enantioselectivity. Ensure that the reactor is equipped with an appropriate agitation system and a reliable temperature control unit.
Hydrogen Delivery
Ensuring a consistent and sufficient supply of hydrogen to the reaction mixture is crucial. The hydrogen delivery system should be designed to maintain the desired pressure throughout the reaction.
Catalyst Handling and Stability
RuCl2[(S)-xylbinap][(S)-daipen] is an air- and moisture-sensitive catalyst. On a larger scale, handling procedures must be robust to prevent catalyst deactivation. The use of a glovebox or an inert atmosphere for charging the catalyst is highly recommended.
Downstream Processing and Catalyst Removal
After the reaction is complete, the removal of the ruthenium catalyst from the product is a critical step, especially for pharmaceutical applications where stringent limits on residual metals are in place. Common methods for catalyst removal include:
-
Silica Gel Chromatography: Effective but may not be practical for very large scales.
-
Activated Carbon Treatment: A cost-effective method for removing residual ruthenium.
-
Scavenger Resins: Resins functionalized with ligands that can chelate the ruthenium catalyst.
Troubleshooting Guide for Scale-Up
Even with careful planning, issues can arise during the scale-up process. This section provides a guide to common problems and their potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Incomplete Conversion | - Catalyst deactivation (exposure to air or moisture).- Insufficient hydrogen pressure or delivery.- Poor mixing.- Substrate impurities poisoning the catalyst.[7] | - Ensure rigorous inert atmosphere handling of the catalyst.- Check and optimize the hydrogen delivery system.- Improve agitation.- Purify the substrate to remove potential catalyst poisons. |
| Low Enantioselectivity | - Reaction temperature is too high.- Incorrect catalyst-to-base ratio.- Presence of impurities that interfere with the chiral environment. | - Lower the reaction temperature.- Re-optimize the base stoichiometry.- Analyze the substrate for impurities. |
| Inconsistent Results Batch-to-Batch | - Variations in raw material quality.- Inconsistent catalyst charging procedures.- Fluctuations in reaction parameters (temperature, pressure). | - Implement stringent quality control for all raw materials.- Standardize all operating procedures.- Ensure precise control of all reaction parameters. |
| Difficulty in Catalyst Removal | - Inefficient removal method.- Catalyst degradation leading to insoluble species. | - Screen different catalyst removal methods (activated carbon, scavenger resins).- Optimize the work-up procedure to prevent catalyst precipitation. |
Table 3. Troubleshooting common issues during the scale-up of asymmetric hydrogenation.
Conclusion: A Robust and Scalable Path to Chiral Molecules
The RuCl2[(S)-xylbinap][(S)-daipen] catalyst is a powerful tool for the asymmetric hydrogenation of ketones, offering a reliable and efficient route to valuable chiral building blocks. A successful scale-up of reactions utilizing this catalyst hinges on a systematic and well-informed approach. By investing in thorough small-scale optimization, carefully considering the challenges of mass and heat transfer, and implementing robust handling and troubleshooting procedures, researchers and process chemists can confidently transition this technology from the laboratory to industrial-scale production. This will ultimately enable the cost-effective and sustainable manufacturing of enantiomerically pure compounds that are vital for the advancement of medicine and agriculture.
References
- Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angew. Chem. Int. Ed.2002, 41 (12), 2008-2022.
- Noyori, R.; Ohkuma, T. Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angew. Chem. Int. Ed.2001, 40 (1), 40-73.
- Ohkuma, T.; Koizumi, M.; Doucet, H.; Pham, T.; Kozawa, M.; Murata, K.; Katayama, E.; Yokozawa, T.; Noyori, R. Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. J. Am. Chem. Soc.1998, 120 (51), 13529–13530.
-
CatSci. Process Development Whitepaper: Scale-Up. Available online: [Link]
-
Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Available online: [Link]
-
Chem-Station. Noyori Asymmetric Hydrogenation. Available online: [Link]
-
Wikipedia. Asymmetric hydrogenation. Available online: [Link]
-
MDPI. Recent Developments in the Area of Asymmetric Transfer Hydrogenation. Available online: [Link]
-
NROChemistry. Noyori Hydrogenation. Available online: [Link]
- ACS Publications. Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?
-
Los Alamos National Laboratory. Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX2(diphosphine)(1,2-diamine)] Catalysts. Available online: [Link]
-
Macmillan Group, Princeton University. Catalyst Directed Asymmetric Hydrogenation of Carbonyls. Available online: [Link]
- MDPI. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone.
-
ResearchGate. Reaction coordinate diagram of the hydrogenation of acetophenone... Available online: [Link]
-
ResearchGate. Structures of a) trans-[RuCl2{(R)-XylBINAP}{(R,R)-DPEN}] and b)... Available online: [Link]
- ACS Publications. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. ACS Omega2023, 8 (43), 40155–40167.
-
YouTube. Noyori Hydrogenation. Available online: [Link]
-
SciSpace. Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands. Available online: [Link]
- ACS Publications. Catalytic Homogeneous Asymmetric Hydrogenations of Largely Unfunctionalized Alkenes. Chem. Rev.2004, 104 (7), 3217–3246.
-
ResearchGate. An Iron Variant of the Noyori Hydrogenation Catalyst for the Asymmetric Transfer Hydrogenation of Ketones. Available online: [Link]
- ACS Publications. Hydrogen-Bonding Ability of Noyori–Ikariya Catalysts Enables Stereoselective Access to CF3-Substituted syn-1,2-Diols via Dynamic Kinetic Resolution.
- PMC. Unlocking the Continuous Flow Asymmetric Hydrogenation of Olefins Through the Development of a Non‐Deactivating Immobilized Iridium Catalyst. Angew. Chem. Int. Ed. Engl.2020, 59 (1), 2-10.
-
Asymmetric hydrogenation - Wikipedia. (2023, November 28). In Wikipedia. [Link]
Sources
Preparation of RuCl2[(S)-xylbinap][(S)-daipen] in situ vs isolated
In Situ Generation vs. Isolated Pre-Catalyst: Protocols for Asymmetric Hydrogenation
Executive Summary
The ruthenium complex RuCl2[(S)-xylbinap][(S)-daipen] (RST-005 equivalent) represents a pinnacle in Noyori-type asymmetric hydrogenation catalysts. It is specifically engineered for the enantioselective reduction of simple ketones (aryl, heteroaryl, and alkenyl) where standard BINAP/Diamine complexes fail to provide sufficient activity or enantioselectivity.
This guide addresses the critical operational decision: Should you generate the catalyst in situ or use the isolated complex?
-
Recommendation: Use Isolated Pre-Catalyst for process validation, scale-up, and difficult substrates to ensure precise stoichiometry and removal of inhibitory arene ligands.
-
Recommendation: Use In Situ Generation primarily for high-throughput screening (HTS) of ligand libraries, provided a thermal activation step is included to displace the ruthenium precursor ligands.
Scientific Foundation & Mechanism
2.1 The "NH Effect" and Steric Tuning
The efficacy of this catalyst relies on two synergistic factors:
-
(S)-XylBINAP: The 3,5-xylyl groups on the phosphine increase steric bulk compared to standard BINAP. This restricts the conformational flexibility of the phenyl rings, enhancing the differentiation between the pro-R and pro-S faces of the ketone.
-
(S)-DAIPEN: The diamine ligand provides the N-H proton necessary for the metal-ligand bifunctional mechanism.
2.2 Mechanism of Action
Unlike classical hydrogenation which requires substrate coordination to the metal (inner-sphere), this system operates via an outer-sphere mechanism . The ketone accepts a hydride from Ru and a proton from the amine nitrogen simultaneously.
Figure 1: Simplified Metal-Ligand Bifunctional Mechanism. The simultaneous delivery of H- and H+ avoids the need for ketone coordination to the metal center.
Comparative Analysis: In Situ vs. Isolated
The choice between methods is often a trade-off between convenience and reproducibility .
| Feature | Isolated Complex (Recommended) | In Situ Generation |
| Reproducibility | High. Stoichiometry is fixed (1:1:1). | Variable. Dependent on mixing time and precursor quality. |
| Activity (TOF) | High. Inhibitory arene ligands are fully removed during synthesis. | Moderate to Low. Residual benzene/p-cymene competes for coordination. |
| Air Stability | Solid is stable for months (stored under Ar). | Solution is highly air-sensitive; must be used immediately. |
| Cost | Higher (commercial) or Time-intensive (synthesis). | Lower (uses commodity precursors).[1][2] |
| Impurity Profile | Clean. Free phosphine/diamine removed. | Contains free ligands and displaced arenes. |
| Best Use Case | Scale-up, Optimization, Tough Substrates. | High-Throughput Screening (HTS). |
Protocol A: Synthesis of Isolated RuCl2[(S)-xylbinap][(S)-daipen]
This protocol ensures the complete removal of the benzene ligand from the precursor, which is the most common cause of catalytic failure in "in situ" attempts.
Prerequisites:
-
Schlenk Line: Rigorous exclusion of oxygen is mandatory.
-
Solvents: DMF (degassed, anhydrous), Methanol (degassed), Toluene (degassed).
Materials:
Step-by-Step Methodology:
-
Ligand Exchange (Removal of Arene):
-
In a 100 mL Schlenk flask under Argon, charge
(0.5 mmol, 250 mg) and (S)-XylBINAP (1.0 mmol). -
Add anhydrous DMF (10 mL).
-
CRITICAL STEP: Heat the mixture to 100°C for 10–15 minutes . The solution will turn reddish-brown.
-
Why: This thermal step dissociates the stable benzene ligand. Simply mixing at room temperature is insufficient.
-
Cool the solution to 25°C.
-
-
Complexation of Diamine:
-
Add (S)-DAIPEN (1.05 mmol) to the reaction flask.
-
Stir at room temperature for 2–3 hours.
-
Observation: The color may shift slightly, indicating coordination of the diamine.
-
-
Isolation:
-
Remove DMF under high vacuum (approx. 0.1 mmHg) at 50°C. Note: DMF is difficult to remove; ensure a quality vacuum pump is used.
-
Add Methanol (5 mL) to the residue and stir vigorously. This precipitates the complex and washes away excess amine/impurities.
-
Filter the solid under Argon (using a Schlenk frit or glovebox).
-
Wash with a small amount of cold Methanol, then Diethyl Ether.
-
Dry under vacuum for 4 hours.
-
-
Yield & Storage:
-
Expected Yield: >85%
-
Appearance: Yellow to orange powder.
-
Store in a glovebox or sealed under Argon at <15°C.
-
Protocol B: In Situ Generation (HTS Workflow)
Use this method for screening ligand combinations. Note that the "Thermal Activation" step is included to mimic the isolated catalyst's activity.
Workflow Diagram:
Figure 2: Workflow for In Situ Catalyst Generation highlighting the thermal activation step.
Protocol:
-
Weigh
(0.005 mmol) and (S)-XylBINAP (0.011 mmol) into a reaction vial. -
Add dry DMF (0.5 mL).
-
Heat at 100°C for 10 minutes. (Use a heating block).
-
Cool to RT. Add (S)-DAIPEN (0.011 mmol) dissolved in 0.5 mL solvent (e.g., 2-propanol).
-
Stir for 30 minutes.
-
Usage: Add the substrate (ketone) and base (
-BuOK) directly to this vial, then place in the autoclave.
Performance Validation (Standard Test)
To validate the quality of your prepared catalyst (Isolated or In Situ), perform the hydrogenation of Acetophenone .
-
Substrate: Acetophenone (1.0 g)
-
Catalyst Loading: S/C = 1000–2000 (Substrate/Catalyst ratio).
-
Base:
-BuOK (Substrate/Base = 50:1). -
Solvent: 2-Propanol.
-
Conditions: 10 atm
, 25°C, 3–5 hours. -
Success Criteria:
-
Conversion: >99%
-
Enantiomeric Excess (ee): >98% (S)-1-phenylethanol.
-
Troubleshooting Table:
| Observation | Probable Cause | Solution |
| Low Conversion (<10%) | Oxygen poisoning or Active species not formed. | Degas solvents thoroughly. Ensure thermal activation step was performed. |
| Low ee (<90%) | Wrong ligand stoichiometry or Temperature too high. | Ensure 1:1 Ru:Ligand ratio. Lower reaction temp to 25°C. |
| Reaction Stalls | HCl accumulation (reversible). | Ensure sufficient base ( |
References
-
Ohkuma, T., et al. (1998).[5][6] "Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope." Journal of the American Chemical Society, 120(51), 13529–13530.
-
Noyori, R., & Ohkuma, T. (2001).[7][8] "Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Enantioselective Hydrogenation." Angewandte Chemie International Edition, 40(1), 40–73.[7]
-
Clapham, S. E., et al. (2004). "Mechanism of the Hydrogenation of Ketones Catalyzed by trans-Dihydrido(diamine)ruthenium(II) Complexes." Organometallics, 23(17), 4223–4229.
-
Dub, P. A., & Gordon, J. C. (2016).[9] "The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts." Dalton Transactions, 45, 6756-6781.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN101676294A - The production method of ruthenium complex - Google Patents [patents.google.com]
- 3. strem.com [strem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. RuCl2[(R)-xylbinap][(R)-daipen] | 220114-32-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Asymmetric Hydrogenation with RuCl₂(dm-binap)(daipen)
Welcome to the technical support center for the highly efficient and selective Noyori-type catalyst, RuCl₂(dm-binap)(daipen). This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this catalyst for the asymmetric hydrogenation of ketones and related substrates. Here, we provide in-depth, field-proven insights to help you achieve optimal results and troubleshoot common issues you may encounter during your experiments.
Catalyst Overview and Mechanism of Action
The catalyst, formally known as Dichloro[(R)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl][(2R)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine]ruthenium(II), is a member of the renowned Noyori catalyst family.[1] These catalysts are celebrated for their ability to facilitate highly enantioselective hydrogenation of ketones, aldehydes, and imines.[1][2] The (dm-binap) ligand, a sterically hindered derivative of BINAP, and the chiral diamine (daipen) ligand work in concert to create a highly effective and selective catalytic system.[2]
The catalytic cycle is understood to proceed through a nonclassical metal-ligand bifunctional mechanism.[3] In this process, a hydride on the ruthenium center and a proton from the NH₂ group of the diamine ligand are transferred to the carbonyl group of the substrate simultaneously via a six-membered pericyclic transition state.[3] This outer-sphere mechanism, where the substrate does not directly coordinate to the metal, is key to the catalyst's high activity and broad functional group tolerance.[4]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the use of RuCl₂(dm-binap)(daipen).
Q1: What is the primary application of this catalyst?
This catalyst is primarily used for the asymmetric hydrogenation of a wide range of ketones, including aromatic, heteroaromatic, and α,β-unsaturated ketones, to produce chiral secondary alcohols with high enantiomeric excess (ee).[5][6] It is particularly valuable in the synthesis of chiral pharmaceuticals and fine chemicals.[2]
Q2: How should I handle and store this air-sensitive catalyst?
RuCl₂(dm-binap)(daipen) is an air-sensitive solid and should be handled under an inert atmosphere, such as in a glovebox or using Schlenk techniques, to prevent decomposition.[7][8] It is recommended to store the catalyst in a cool, dry place, typically at 2-8°C. When dispensing the catalyst, use a dry, inert gas like nitrogen or argon to pressurize the container and transfer the desired amount via a syringe or cannula.[9]
Q3: What solvents are recommended for reactions with this catalyst?
Protic solvents, especially alcohols like methanol, ethanol, and isopropanol, are generally the solvents of choice for asymmetric hydrogenations with Ru-BINAP type catalysts.[10][11] These solvents can act as proton donors, which facilitates the release of the product from the catalyst.[10][11] The choice of solvent can significantly impact the reaction rate and, in some cases, the enantioselectivity.[11]
Q4: What is the typical catalyst loading for these reactions?
One of the advantages of this catalyst is its high activity, which often allows for low catalyst loadings. Typical substrate-to-catalyst ratios (S/C) can range from 1,000 to 100,000, depending on the substrate and desired reaction time. For initial optimizations, an S/C of 1,000 to 5,000 is a good starting point.
Q5: Is a co-catalyst or additive required?
Yes, a strong base is typically required to activate the catalyst and facilitate the hydrogenation.[3] Common bases include potassium tert-butoxide (KOtBu) or sodium tert-butoxide (NaOtBu). The amount of base used is crucial and is usually in the range of 1 to 10 mol% relative to the substrate.
Troubleshooting Guide
Even with a robust catalyst, experimental challenges can arise. This section provides a systematic approach to troubleshooting common issues.
Problem 1: Low Enantiomeric Excess (ee)
A lower-than-expected enantiomeric excess is a common issue in asymmetric catalysis. Here’s how to address it:
-
Purity of Starting Materials: Ensure the substrate and solvent are of high purity. Impurities can sometimes interfere with the catalyst's chiral environment.
-
Solvent Choice: The solvent can have a profound effect on enantioselectivity.[12][13] While alcohols are generally recommended, screening different alcoholic solvents (e.g., methanol, ethanol, isopropanol) or even aprotic solvents in some cases can lead to improved ee.
-
Temperature: Temperature can significantly influence enantioselectivity. Lowering the reaction temperature often leads to higher ee, although it may also decrease the reaction rate.[14] Experiment with a range of temperatures (e.g., 0°C to 40°C) to find the optimal balance.
-
Base Concentration: The amount of base can affect the catalyst's active form. An excess or deficit of base can sometimes lead to a decrease in ee. Titrate the amount of base to find the optimal concentration for your specific substrate.
-
Hydrogen Pressure: While often less impactful on ee than other parameters, in some cases, adjusting the hydrogen pressure can influence the stereochemical outcome.
Problem 2: Low or No Conversion
If your reaction is not proceeding to completion, consider the following factors:
-
Catalyst Activity: Ensure the catalyst has not been deactivated by exposure to air or moisture.[8] Always use freshly opened catalyst or catalyst that has been stored under strictly inert conditions.
-
Catalyst Activation: The presence of a suitable base is critical for catalyst activation.[3] Confirm that the correct amount of a strong base (e.g., KOtBu) has been added.
-
Hydrogen Supply: Check for leaks in your hydrogenation setup and ensure a constant supply of high-purity hydrogen gas.
-
Temperature and Pressure: Increasing the reaction temperature and/or hydrogen pressure can significantly increase the reaction rate.[14] However, be mindful that higher temperatures can sometimes negatively impact enantioselectivity.
-
Substrate Inhibition: At high concentrations, some substrates can inhibit the catalyst. Try running the reaction at a lower substrate concentration.
Problem 3: Inconsistent Results
Variability between batches can be frustrating. To improve reproducibility:
-
Standardize Procedures: Ensure all experimental parameters, including solvent purification, catalyst handling, reaction setup, and workup procedures, are consistent for every run.
-
Inert Atmosphere: Pay close attention to maintaining a rigorously inert atmosphere throughout the entire process, from catalyst handling to the reaction itself.[7]
-
Stirring: Ensure efficient and consistent stirring to overcome any potential mass transfer limitations, especially in heterogeneous reaction mixtures.
Experimental Protocols
General Procedure for Asymmetric Hydrogenation of a Ketone
This protocol provides a starting point for the asymmetric hydrogenation of a generic ketone substrate.
Materials:
-
RuCl₂(dm-binap)(daipen) catalyst
-
Ketone substrate
-
Anhydrous isopropanol (or other suitable alcohol)
-
Potassium tert-butoxide (KOtBu)
-
High-purity hydrogen gas
-
Schlenk flask or a high-pressure autoclave
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.[9]
-
Reaction Setup (under inert atmosphere):
-
In a glovebox or under a positive pressure of inert gas, add the RuCl₂(dm-binap)(daipen) catalyst (e.g., 0.001 mmol, 1 mol% relative to substrate) and potassium tert-butoxide (e.g., 0.01 mmol, 10 mol% relative to substrate) to a Schlenk flask or autoclave liner.
-
Add the ketone substrate (e.g., 1 mmol).
-
Add anhydrous isopropanol (e.g., 5 mL).
-
-
Hydrogenation:
-
Seal the reaction vessel.
-
Purge the vessel with hydrogen gas three times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 8 atm).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 25°C).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC, GC, or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Quench the reaction by adding a few drops of a weak acid (e.g., acetic acid).
-
Concentrate the reaction mixture under reduced pressure.
-
-
Analysis:
Data Presentation
Table 1: Effect of Solvent on Enantiomeric Excess for a Model Ketone Hydrogenation
| Solvent | Temperature (°C) | Pressure (atm H₂) | Conversion (%) | ee (%) |
| Methanol | 25 | 8 | >99 | 98 |
| Ethanol | 25 | 8 | >99 | 97 |
| Isopropanol | 25 | 8 | >99 | 99 |
| THF | 25 | 8 | 85 | 92 |
| Toluene | 25 | 8 | 70 | 88 |
Note: Data are representative and may vary depending on the specific substrate.
Visualizations
Catalytic Cycle
Caption: Proposed catalytic cycle for the Noyori asymmetric hydrogenation.
Troubleshooting Workflow for Low Enantiomeric Excess
Sources
- 1. Noyori asymmetric hydrogenation | PPTX [slideshare.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. RuCl2[(R)-DM-BINAP][(R)-DAIPEN] | Sigma-Aldrich [sigmaaldrich.com]
- 7. ess.xray.aps.anl.gov [ess.xray.aps.anl.gov]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 9. web.mit.edu [web.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Rapid Identification, Enantiomeric Excess and Concentration Determination Using Simple Racemic Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enantioseparations of Chiral Ruthenium(II) Polypyridyl Complexes Using HPLC with Macrocyclic Glycopeptide Chiral Stationary Phases (CSPs) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactivating Deactivated RuCl2[(S)-xylbinap][(S)-daipen] Complex
Welcome to the technical support center for the RuCl2[(S)-xylbinap][(S)-daipen] catalyst. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address issues related to catalyst deactivation during asymmetric hydrogenation experiments. Here, we provide in-depth, field-proven insights and practical solutions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the RuCl2[(S)-xylbinap][(S)-daipen] complex and what are its primary applications?
A1: RuCl2[(S)-xylbinap][(S)-daipen] is a highly efficient and selective chiral ruthenium catalyst.[1] It belongs to the family of Noyori-type catalysts, which are renowned for their application in asymmetric hydrogenation reactions, particularly the reduction of ketones to chiral alcohols.[2] Its specialized structure, featuring a dichlororuthenium core with bulky phosphine (XylBINAP) and diamine (DAIPEN) ligands, provides excellent enantioselectivity, making it invaluable in the synthesis of complex pharmaceutical intermediates and other fine chemicals where chirality is crucial.[1][2]
Q2: My hydrogenation reaction has stalled or is showing significantly reduced enantioselectivity. What are the likely causes?
A2: A stalled reaction or a drop in enantiomeric excess (ee) are classic signs of catalyst deactivation. For Noyori-type catalysts like RuCl2[(S)-xylbinap][(S)-daipen], deactivation can stem from several sources:
-
Decomposition of the Active Species: The catalytically active species is a ruthenium hydride, which can be unstable and decompose over time.[3]
-
Oxidation: The Ru(II) center is susceptible to oxidation if exposed to air (oxygen), rendering it inactive. This is why strict anaerobic conditions are paramount.
-
Substrate or Solvent Impurities: Certain functional groups or impurities in your substrate or solvent can act as poisons to the catalyst.
-
Thermal Instability: Prolonged exposure to high temperatures can lead to catalyst degradation.
-
Inhibition by Reaction Components: In some cases, components of the reaction mixture can reversibly or irreversibly bind to the catalyst, inhibiting its activity.[4]
Q3: How can I confirm that my catalyst has been deactivated?
A3: While a decline in catalytic performance is a strong indicator, spectroscopic methods can provide more definitive evidence. ³¹P NMR spectroscopy is a powerful tool for this purpose. The active catalyst, its precursor, and potential decomposition products will have distinct chemical shifts. A change in the expected signals or the appearance of new peaks can confirm deactivation. For Ru(II) diphosphine complexes, the phosphorus chemical shifts are sensitive to the coordination environment of the ruthenium center.[5][6][7]
Troubleshooting Guide: Diagnosing and Addressing Catalyst Deactivation
This section provides a systematic approach to identifying the root cause of catalyst deactivation and offers potential solutions, including a protocol for attempted in-situ reactivation.
Step 1: Initial Diagnosis and Observation
Before attempting any reactivation protocol, it's crucial to gather as much information as possible about the failed reaction.
Troubleshooting Questions:
-
Reaction Progress: Did the reaction start and then stop, or did it never initiate?
-
Enantioselectivity: Was the initial enantioselectivity high and then decreased, or was it low from the beginning?
-
Visual Cues: Did you observe any color changes in the reaction mixture? The formation of black precipitates often indicates the formation of inactive ruthenium metal nanoparticles.[4]
-
Experimental Conditions: Were your substrate and solvent rigorously degassed? Was the reaction set up under a strictly inert atmosphere (e.g., in a glovebox)?
Step 2: Analytical Characterization of the Deactivated Catalyst
If possible, obtaining a ³¹P NMR spectrum of the reaction mixture can provide valuable insights into the state of the catalyst.
| Catalyst State | Expected ³¹P NMR Signal Characteristics | Interpretation |
| Active Catalyst | Sharp singlet or doublet in the expected region for the active Ru-hydride species. | The catalyst was initially active. |
| Precatalyst | Signals corresponding to the starting RuCl2[(S)-xylbinap][(S)-daipen] complex. | The catalyst was not successfully activated. |
| Decomposed Catalyst | Broadening of signals, appearance of new, unidentified peaks, or a signal corresponding to free phosphine ligand. | The catalyst has likely degraded. |
Note: The exact chemical shifts can vary depending on the solvent and other components in the reaction mixture.
Step 3: The "Re-activation" Protocol: In-Situ Regeneration of the Active Species
For a deactivated RuCl2[(S)-xylbinap][(S)-daipen] complex, a full recovery to its original state is challenging without isolating and re-purifying the complex. However, an in-situ reactivation can be attempted by recreating the conditions for the formation of the active ruthenium hydride species. This procedure should be performed under a strictly inert atmosphere.
Experimental Protocol: In-Situ Reactivation
Materials:
-
Deactivated reaction mixture
-
High-purity, degassed solvent (the same as used in the original reaction)
-
A strong, non-nucleophilic base (e.g., potassium tert-butoxide, t-BuOK)
-
High-purity hydrogen gas
Procedure:
-
Prepare the System: Ensure the reaction vessel containing the deactivated catalyst is under a positive pressure of an inert gas (argon or nitrogen).
-
Base Addition: Prepare a solution of the base in the reaction solvent. Add a stoichiometric amount of the base relative to the initial catalyst loading. The base is crucial for the formation of the active catalyst.
-
Hydrogen Purge: Purge the reaction vessel with hydrogen gas for several minutes.
-
Pressurize and Stir: Pressurize the vessel to the desired hydrogen pressure (as per your original reaction protocol) and stir the mixture vigorously at room temperature for 1-2 hours.
-
Re-initiate the Reaction: If the reactivation is successful, you can attempt to continue the original reaction by adding more substrate or proceed with a new batch.
Causality Behind the Protocol: The addition of a strong base and hydrogen is intended to regenerate the active Ru-H species from the deactivated or precursor complex. The base facilitates the removal of the chloride ligands, and hydrogen provides the hydride for the active catalyst.
Visualizing the Process
Logical Flow for Troubleshooting Catalyst Deactivation
Caption: A flowchart for troubleshooting catalyst deactivation.
Preventative Measures: Best Practices for Catalyst Handling and Storage
To minimize the risk of catalyst deactivation, adhere to the following best practices:
-
Inert Atmosphere: Always handle and store RuCl2[(S)-xylbinap][(S)-daipen] under a dry, inert atmosphere (argon or nitrogen), preferably in a glovebox.
-
Solvent and Substrate Purity: Use high-purity, anhydrous, and thoroughly degassed solvents and substrates. Impurities can act as catalyst poisons.
-
Temperature Control: Avoid exposing the catalyst to excessive heat. Store the catalyst at the recommended temperature and do not run reactions at unnecessarily high temperatures.
-
Proper Glassware: Ensure all glassware is oven-dried and cooled under an inert atmosphere before use to remove any adsorbed moisture.
By following these guidelines and utilizing the troubleshooting steps provided, you can enhance the performance and longevity of your RuCl2[(S)-xylbinap][(S)-daipen] catalyst in your asymmetric hydrogenation reactions.
References
-
Chem-Impex. RuCl2[(S)-xylbinap][(S)-daipen]. [Link]
- Noyori, R., et al. (2001). Asymmetric Hydrogenation of Ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PNAS.
- Grasa, G. A., et al. (2018).
- Blackmond, D. G., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
- J. Saudi Chem. Soc., Vol. 10, No. 2; pp. 285-294 (2006) - An-Najah Staff.
- Dalton Transactions, (2013).
- Scribd. Diamine-Diphosphine Ruthenium(II) Complexes.
- MDPI. (2018).
-
Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. [Link]
-
Organic Syntheses Procedure. asymmetric hydrogenation of 3-oxo carboxylates using binap-ruthenium complexes. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. staff.najah.edu [staff.najah.edu]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
Solving solubility issues with RuCl2[(S)-xylbinap][(S)-daipen] in 2-propanol
Welcome to the technical support center for RuCl2[(S)-xylbinap][(S)-daipen]. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use, with a specific focus on solubility issues in 2-propanol. Our goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
Quick Troubleshooting Guide: Solubility Issues in 2-Propanol
For immediate assistance in the lab, this quick guide provides a summary of potential solutions to common solubility problems.
| Symptom | Potential Cause | Suggested Action |
| Incomplete dissolution, solid particles remain | Insufficient solvent, low temperature, inadequate agitation | Increase solvent volume, gently warm the mixture (monitor for color change), use a magnetic stirrer or sonication. |
| Formation of a suspension or oily droplets | Catalyst "oiling out" due to poor solvation at the current concentration/temperature | Dilute the mixture with more 2-propanol, or try adding a co-solvent with a different polarity (e.g., toluene, THF) in a small, controlled amount. |
| Solution appears cloudy or hazy | Presence of insoluble impurities or fine particulates | Filter the solution through a syringe filter (PTFE, 0.22 or 0.45 µm) before use. |
| Color of the solution changes significantly upon heating | Potential thermal degradation of the catalyst | Avoid excessive heating. If warming is necessary, use a water bath and do not exceed 40-50°C. |
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing difficulty dissolving RuCl2[(S)-xylbinap][(S)-daipen] in 2-propanol?
A1: The solubility of RuCl2[(S)-xylbinap][(S)-daipen] in 2-propanol can be challenging due to its complex molecular structure. The catalyst possesses both large, nonpolar aromatic groups from the XylBINAP and DAIPEN ligands, and polar ruthenium-chloride bonds. 2-propanol is a moderately polar solvent. According to the principle of "like dissolves like," for a substance to dissolve, the energy gained from the interaction between the solute and solvent molecules must overcome the energy holding the solute molecules together in the solid state and the solvent molecules together.[1] In this case, the large nonpolar surface area of the catalyst may not be effectively solvated by the polar 2-propanol, leading to poor solubility.
Q2: The product datasheet describes the catalyst as an orange to brown powder. My batch appears darker. Could this affect solubility?
A2: Yes, the physical appearance can be an indicator of product quality. While some color variation is normal, a significantly darker appearance could suggest the presence of impurities or some degree of degradation, which may alter its solubility profile. It is also important to note that this catalyst is air-sensitive.[2] Improper handling or storage can lead to oxidation, which could impact its solubility and catalytic activity.
Q3: Can I heat the mixture to improve the solubility of the catalyst?
A3: Gentle heating can increase the solubility of many solid compounds by providing the energy needed to break the crystal lattice forces.[1][3] However, caution is advised. RuCl2[(S)-xylbinap][(S)-daipen] is a complex organometallic compound that may be susceptible to thermal degradation. Excessive or prolonged heating can lead to decomposition, which would be detrimental to your reaction. We recommend using a controlled temperature water bath and not exceeding 40-50°C. Always monitor for any significant color change, which could indicate degradation.
Q4: I've noticed that even after appearing to dissolve, the solution is slightly hazy. What could be the cause?
A4: A hazy or cloudy solution can be due to several factors. It may indicate that the catalyst is not fully dissolved and exists as a fine suspension. Alternatively, it could be due to the presence of microparticulate impurities from the synthesis of the catalyst. If the haziness persists, we recommend filtering the solution through a chemically inert syringe filter (e.g., PTFE with a 0.22 or 0.45 µm pore size) before adding it to your reaction mixture.
Q5: Would sonicating the mixture be a safe and effective way to aid dissolution?
A5: Sonication can be a very effective method for dissolving challenging compounds. The high-frequency sound waves create cavitation bubbles in the solvent. The collapse of these bubbles generates localized energy that can help to break apart the solid catalyst particles and enhance solvation. This is generally a safer alternative to excessive heating. Use a standard laboratory ultrasonic bath and monitor the temperature of the vessel to ensure it does not overheat.
Experimental Protocols
Protocol 1: Systematic Approach to Determining Optimal Dissolution Conditions
This protocol provides a structured method to identify the best conditions for dissolving RuCl2[(S)-xylbinap][(S)-daipen] in 2-propanol for your specific application.
Materials:
-
RuCl2[(S)-xylbinap][(S)-daipen]
-
Anhydrous 2-propanol
-
Small, dry vials with magnetic stir bars
-
Magnetic stir plate with heating capability
-
Thermometer or temperature probe
-
Syringe filters (PTFE, 0.45 µm)
Procedure:
-
Initial Solubility Test at Room Temperature:
-
Accurately weigh a small amount of the catalyst (e.g., 5 mg) into a dry vial.
-
Add a measured volume of 2-propanol to achieve your target concentration (e.g., 1 mL).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Visually inspect for any undissolved solid.
-
-
Gentle Heating:
-
If the catalyst is not fully dissolved, place the vial in a water bath on a magnetic stir plate.
-
Slowly increase the temperature of the water bath to 30°C, then in 5°C increments up to a maximum of 50°C.
-
Allow the mixture to stir for 10-15 minutes at each temperature increment.
-
Record the temperature at which the catalyst fully dissolves. Note any color changes.
-
-
Sonication:
-
If gentle heating is not fully effective or if you wish to avoid heating, prepare a fresh sample as in step 1.
-
Place the vial in a sonicator bath at room temperature.
-
Sonicate for 5-10 minute intervals, visually inspecting for dissolution after each interval.
-
Monitor the temperature of the sonicator bath to prevent excessive heating.
-
-
Co-Solvent System (for advanced troubleshooting):
-
If the catalyst remains insoluble, a co-solvent system may be necessary.
-
Prepare a stock solution of the catalyst in a solvent in which it is known to be more soluble (e.g., dichloromethane or toluene).
-
Slowly add the stock solution to the 2-propanol with vigorous stirring.
-
Note: The use of a co-solvent may impact your reaction. This should be evaluated on a case-by-case basis.
-
Protocol 2: Preparation of a Stock Solution for Catalytic Reactions
Objective: To prepare a clear, homogeneous stock solution of RuCl2[(S)-xylbinap][(S)-daipen] in 2-propanol.
-
Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), weigh the required amount of RuCl2[(S)-xylbinap][(S)-daipen] into a dry, clean flask equipped with a magnetic stir bar.
-
Add the required volume of anhydrous 2-propanol to the flask.
-
Stir the mixture at room temperature for 15-20 minutes.
-
If undissolved solids remain, place the flask in a water bath at 30-40°C and continue stirring.
-
Once the catalyst is fully dissolved, allow the solution to cool to room temperature.
-
If any haziness is observed, draw the solution into a syringe and pass it through a PTFE syringe filter into the reaction vessel.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical progression for troubleshooting solubility issues.
Caption: The balance of intermolecular forces in the dissolution process.
References
-
Chem-Impex. RuCl2[(S)-xylbinap][(S)-daipen]. [Link]
-
PubChem. Rucl2[(S)-xylbinap][(S,S)-dpen]. [Link]
-
Factors affecting solubility. [Link]
-
S. T. Dub, et al. Electrochemical Oxidation of Isopropanol on Platinum–Ruthenium Nanoparticles Studied with Real-Time Product and Dissolution Analytics. ACS Applied Materials & Interfaces, 2020. [Link]
-
BYJU'S. Factors Affecting Solubility. [Link]
-
LibreTexts. Solubility of Organic Compounds. [Link]
-
Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]
-
Chemistry Steps. Solubility of Organic Compounds. [Link]
Sources
Validation & Comparative
A Comparative Guide to DAIPEN vs. DPEN Ligands in Ruthenium-Catalyzed Asymmetric Hydrogenation
For researchers, scientists, and professionals in drug development, the quest for highly efficient and stereoselective methods for the synthesis of chiral molecules is perpetual. Asymmetric hydrogenation of prochiral ketones stands out as a paramount transformation, delivering chiral alcohols that are pivotal building blocks for pharmaceuticals and fine chemicals. At the heart of this technology are chiral catalysts, and among the most celebrated are the ruthenium complexes developed by Noyori and his contemporaries, which employ a combination of a chiral diphosphine and a chiral diamine ligand.
This guide provides an in-depth technical comparison of two prominent chiral diamine ligands: 1,2-diphenylethylenediamine (DPEN) and 1,2-di(p-anisyl)-1,2-diaminoethane (DAIPEN). While both have proven to be highly effective, subtle structural differences between them can lead to significant variations in enantioselectivity and substrate scope. Here, we will dissect these differences, present supporting experimental data, and offer insights into the mechanistic underpinnings that govern their performance, empowering you to make informed decisions for your specific synthetic challenges.
The Architectural Nuances: DPEN vs. DAIPEN
The fundamental structural framework of both DPEN and DAIPEN is a C₂-symmetric 1,2-diamine. The key distinction lies in the substitution on the phenyl rings. DPEN possesses unsubstituted phenyl groups, whereas DAIPEN features electron-donating methoxy groups at the para positions of its phenyl rings. This seemingly minor modification has profound implications for the catalyst's electronic and steric properties.
The methoxy groups in DAIPEN increase the electron density on the phenyl rings, which can influence the electronic environment of the ruthenium center. More significantly, the bulk of the p-anisyl groups in DAIPEN creates a more defined and sterically hindered chiral pocket around the active site of the catalyst. This enhanced steric bulk is often credited for the superior enantioselectivity observed with DAIPEN-based catalysts for certain substrates.[1]
Performance in Asymmetric Hydrogenation: A Data-Driven Comparison
The ultimate measure of a chiral ligand's efficacy lies in its performance in catalytic reactions. While both Ru-DPEN and Ru-DAIPEN systems are highly effective, the latter often exhibits superior enantioselectivity, particularly for more challenging substrates.
Below is a compilation of experimental data from various sources, showcasing the performance of ruthenium catalysts bearing DPEN and DAIPEN ligands in the asymmetric hydrogenation of a range of ketones. It is important to note that direct comparisons can be challenging due to variations in reaction conditions, diphosphine ligands, and catalyst preparation methods reported in the literature. However, the data presented provides a clear indication of the general trends in their performance.
| Substrate | Diphosphine Ligand | Diamine Ligand | Conversion (%) | ee (%) | Product Configuration | Reference |
| Acetophenone | (S,S)-1 | (R,R)-DPEN | >99 | 90 | S | [2] |
| Acetophenone | (R)-BINAP | (R,R)-DPEN | - | 86 | - | [2] |
| o-Chloroacetophenone | (S,S)-1 | (R,R)-DPEN | >99 | 92 | S | [2] |
| p-Chloroacetophenone | (S,S)-1 | (R,R)-DPEN | >99 | 85 | S | [2] |
| 2-Acetylthiophene | (S,S)-1 | (R,R)-DPEN | >99 | 92 | S | [2] |
| 2-Acetylfuran | (S,S)-1 | (R,R)-DPEN | >99 | 92 | S | [2] |
| 4,5,6,7,8-tetrahydro-5-quinolinone | (R)-Xyl-P-Phos | (R)-DAIPEN | - | 92 | - | [3] |
| Heteroaromatic Ketones | (R)-xylylBINAP | (R)-DAIPEN | - | up to 99 | - | [2] |
Table 1: Comparison of enantioselectivity for Ru-DPEN and Ru-DAIPEN catalysts in the asymmetric hydrogenation of various ketones.
The data clearly indicates that for a range of substrates, particularly those with more steric bulk or electronic features, the DAIPEN ligand often leads to higher enantiomeric excesses. For instance, in the hydrogenation of heteroaromatic ketones, the Ru-DAIPEN system is widely acknowledged as the optimal choice, consistently delivering ee's of up to 99%.[2]
Mechanistic Insights: The Origin of Enantioselectivity
The enantioselectivity of these catalytic systems is determined in the transition state of the hydride transfer from the ruthenium complex to the prochiral ketone. The chiral environment created by the diphosphine and diamine ligands dictates the facial selectivity of this hydride transfer.
Computational studies have shed light on the factors controlling enantioselectivity in these Ru(diphosphine)(diamine) catalysts.[4] The formation of a stable intermediate along the reaction pathway for one enantiomer of the product is a key determinant. The steric and electronic properties of the diamine ligand play a crucial role in stabilizing this favored transition state and destabilizing the competing one.
The bulkier p-anisyl groups of DAIPEN, compared to the phenyl groups of DPEN, create a more rigid and well-defined chiral pocket. This enhanced steric hindrance is believed to enforce a more specific orientation of the substrate in the transition state, leading to a greater energy difference between the two diastereomeric transition states and, consequently, higher enantioselectivity.
Experimental Protocol: A Guideline for Comparative Studies
To facilitate a direct comparison of DAIPEN and DPEN in your own laboratory setting, we provide a detailed, step-by-step methodology for the asymmetric hydrogenation of a model substrate, acetophenone. This protocol is a self-validating system, allowing for the objective assessment of each ligand's performance under identical conditions.
Materials:
-
[RuCl₂(diphosphine)]₂ (e.g., [RuCl₂((S)-xylbinap)]₂)
-
(S,S)-DPEN or (S,S)-DAIPEN
-
Acetophenone
-
Anhydrous isopropanol (i-PrOH)
-
Potassium tert-butoxide (t-BuOK) solution in THF (1 M)
-
Hydrogen gas (high purity)
-
Inert atmosphere glovebox or Schlenk line
-
High-pressure autoclave or reactor
Procedure:
-
Catalyst Precursor Preparation (in situ):
-
In a glovebox, to a clean, dry Schlenk flask, add [RuCl₂((S)-xylbinap)]₂ (0.005 mmol) and the chiral diamine ((S,S)-DPEN or (S,S)-DAIPEN, 0.011 mmol).
-
Add anhydrous, degassed isopropanol (5 mL) to dissolve the components.
-
Stir the mixture at room temperature for 30-60 minutes. A color change is typically observed, indicating the formation of the catalyst precursor.
-
-
Asymmetric Hydrogenation:
-
To the freshly prepared catalyst solution, add acetophenone (1 mmol).
-
Add the potassium tert-butoxide solution (0.02 mmol, 2 mol%).
-
Transfer the Schlenk flask to a high-pressure autoclave.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to the desired pressure (e.g., 8 atm) with hydrogen.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for the specified time (e.g., 4-12 hours). Monitor the reaction progress by TLC or GC if possible.
-
-
Work-up and Analysis:
-
After the reaction is complete, carefully vent the autoclave and purge with an inert gas.
-
Quench the reaction by adding a few drops of acetic acid.
-
Filter the mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Determine the conversion by ¹H NMR or GC analysis of the crude product.
-
Determine the enantiomeric excess (ee) of the 1-phenylethanol product by chiral HPLC or GC analysis.
-
Conclusion and Recommendations
Both DPEN and DAIPEN are exceptional chiral ligands for ruthenium-catalyzed asymmetric hydrogenation. However, for researchers aiming for the highest possible enantioselectivity, particularly with sterically demanding or electronically unique substrates, DAIPEN often emerges as the superior choice. The enhanced steric bulk of the p-anisyl groups in DAIPEN creates a more defined and effective chiral pocket, leading to a more pronounced differentiation of the diastereomeric transition states.
When embarking on a new synthetic campaign, it is prudent to screen both ligands to determine the optimal choice for the specific substrate . The provided experimental protocol offers a robust starting point for such a comparative study. By understanding the structural nuances and mechanistic principles that differentiate these two powerful ligands, researchers can accelerate the development of efficient and highly stereoselective syntheses of valuable chiral molecules.
References
-
Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angew. Chem. Int. Ed.2002 , 41 (12), 2008-2022. [Link]
-
Doucet, H.; Ohkuma, T.; Murata, K.; Yokozawa, T.; Kozawa, M.; Katayama, E.; England, A. F.; Ikariya, T.; Noyori, R. trans-[RuCl₂(phosphine)₂(1,2-diamine)] and Chiral trans-[RuCl₂(diphosphine)(1,2-diamine)]: Shelf-Stable Precatalysts for the Rapid, Productive, and Stereoselective Hydrogenation of Ketones. Angew. Chem. Int. Ed.1998 , 37 (12), 1703-1707. [Link]
-
Alonso, D. A.; Brandt, P.; Nordin, S. J. M.; Andersson, P. G. Computational Study of the Factors Controlling Enantioselectivity in Ruthenium(II) Hydrogenation Catalysts. J. Am. Chem. Soc.2008 , 130 (49), 16699-16709. [Link]
-
Ohkuma, T.; Ooka, H.; Hashiguchi, S.; Ikariya, T.; Noyori, R. Practical Enantioselective Hydrogenation of Aromatic Ketones. J. Am. Chem. Soc.1995 , 117 (9), 2675-2676. [Link]
- Gelman, D.; Poverenov, E. Novel Ruthenium Catalysts and Their Use for Asymmetric Reduction of Ketones. WO 2015/002769 A1, January 8, 2015.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2015002769A1 - Novel ruthenium catalysts and their use for asymmetric reduction of ketones - Google Patents [patents.google.com]
- 4. Computational study of the factors controlling enantioselectivity in ruthenium(II) hydrogenation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: HPLC Determination of Enantiomeric Excess in Ru-XylBINAP Asymmetric Hydrogenations
Executive Summary
The ruthenium-catalyzed asymmetric hydrogenation using XylBINAP (2,2'-bis(di-3,5-xylylphosphino)-1,1'-binaphthyl) ligands represents a pinnacle of stereocontrol in organic synthesis, frequently delivering enantiomeric excess (ee) values exceeding 99%.[1][2] Unlike standard BINAP, the sterically demanding xylyl groups in XylBINAP tighten the chiral pocket, often resulting in superior enantioselection for difficult substrates like aryl ketones and
For researchers, this success creates a specific analytical challenge: quantifying trace amounts (<0.5%) of the minor enantiomer. This guide compares the primary HPLC stationary phases used for these specific alcohol products and provides a self-validating protocol for accurate ee determination.
Part 1: The Analytical Context
The products of Ru-XylBINAP hydrogenations are almost exclusively chiral secondary alcohols . The high steric bulk of the catalyst that ensures high ee also implies that the resulting alcohols often possess significant aromatic or bulky aliphatic groups (e.g., 1-phenylethanol derivatives).
-
The Challenge: Differentiating enantiomers that are chemically identical in an achiral environment.
-
The Solution: Chiral Stationary Phases (CSPs) based on polysaccharide derivatives (Amylose or Cellulose) which form transient diastereomeric complexes with the analyte via hydrogen bonding, dipole-dipole interactions, and
- stacking.
Part 2: Method Comparison – Stationary Phase Selection
In the context of Ru-XylBINAP products, two "coated" phases and their "immobilized" successors dominate the field.
The "Gold Standard" Coated Phases
These columns rely on a polysaccharide derivative coated onto silica gel.[3] They are the first-line screen for aromatic alcohols derived from Noyori-type hydrogenations.
| Feature | Chiralcel OD-H (Cellulose-based) | Chiralpak AD-H (Amylose-based) |
| Chemistry | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Structure | Linear, rigid helical groove | Helical, but more flexible polymer coil |
| Selectivity | Excellent for aromatic alcohols (e.g., 1-phenylethanol). The rigid cavity discriminates well based on molecular shape. | Broader scope. often works better for bulky alkyl groups or when OD-H fails. |
| Limitation | Strict Solvent Restrictions. Cannot use DCM, THF, Acetone, or Ethyl Acetate (strips the coating). | Same restrictions. Limited to Hexane/Alcohol mixtures. |
| Recommendation | Primary Choice for standard aryl ketones reduced by Ru-XylBINAP. | Secondary Choice if OD-H shows poor resolution ( |
The Modern "Immobilized" Alternatives (IA / IB)
To overcome solubility issues—common with the large, crystalline products often synthesized with XylBINAP—immobilized phases chemically bond the selector to the silica.
-
Chiralpak IB N: The immobilized version of OD-H.[4]
-
Chiralpak IA: The immobilized version of AD-H.[4]
Why Switch? If your substrate is insoluble in Hexane/IPA (common for high molecular weight pharmaceutical intermediates), immobilized columns allow the use of "non-standard" solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) in the mobile phase to improve solubility without destroying the column.
Summary of Column Performance for Ru-XylBINAP Products
| Substrate Class | Preferred Column | Mobile Phase (Isocratic) | Target Resolution ( |
| Aryl Ketones (e.g., Acetophenone) | Chiralcel OD-H | Hexane : IPA (90:10 to 98:2) | > 2.0 |
| Chiralpak AD-H | Hexane : EtOH (95:5) | > 1.5 | |
| Bulky/Polycyclic Ketones | Chiralpak IA | Hexane : DCM : EtOH (80:10:10) | > 1.5 |
| Heteroaromatic Ketones | Chiralcel OD-H | Hexane : IPA (85:15) | > 2.0 |
Part 3: Experimental Protocol (Self-Validating)
Objective: Accurate determination of ee for a reaction yielding >98% major enantiomer.
Step 1: Sample Preparation (The "Clean" Injection)
Direct injection of reaction mixtures is a common cause of column fouling. Ru-XylBINAP catalysts contain phosphorus and ruthenium residues that can bind to the delicate chiral selector.
-
Quench: Take a 50
L aliquot of the reaction mixture. Quench with 200 L of the mobile phase (e.g., IPA). -
Filtration (Crucial): Pass the quenched mixture through a 0.45
m PTFE syringe filter .-
Causality: This removes precipitated metal salts and polymer particulates that cause peak tailing and high back-pressure.
-
-
Dilution: Dilute to approx. 0.5–1.0 mg/mL with the mobile phase.[5]
-
Validation: Absorbance at 254 nm (or
) should be between 0.1 and 1.0 AU. If >1.0, dilute further to ensure the detector is in the linear range.
-
Step 2: Chromatographic Conditions[6]
-
Flow Rate: 0.5 to 1.0 mL/min (Start low to assess pressure).
-
Temperature: 25°C (Standard).
-
Note: Lowering T to 10°C can improve resolution (
) but widens peaks.
-
-
Detection: UV/Vis Diode Array (DAD). Extract chromatograms at the
of the substrate (usually 210, 220, or 254 nm).
Step 3: The Racemic Standard (Mandatory)
You cannot calculate ee accurately without a racemic reference.
-
Reduce the substrate using a non-chiral reductant (e.g., NaBH
in MeOH). -
Inject this racemate to establish the retention times (
and ) and verify resolution ( ).
Step 4: Visualizing the Workflow
Caption: Figure 1. Self-validating workflow for ee determination. The parallel generation of a racemic standard is critical for peak identification.
Part 4: Data Interpretation & Calculation
The Formula
Critical Analysis for High-ee Samples
When Ru-XylBINAP works well (ee > 99%), the minor peak is tiny.
-
Baseline Integration: Ensure the integration baseline is flat. Do not "skim" the minor peak off the tail of the major peak.
-
Detection Limit (LOD): If the minor peak is absent, report as ">99% ee" rather than "100% ee," unless you have validated the LOD of your method is sufficient to detect 0.1% impurity.
Column Selection Logic
Caption: Figure 2.[6] Decision matrix for selecting the appropriate stationary phase based on substrate chemistry and solubility.
Part 5: Alternative Techniques (Why HPLC?)
While other methods exist, HPLC remains the standard for Ru-XylBINAP reactions for specific reasons:
-
Chiral GC (Gas Chromatography):
-
Pros: Higher resolution, no solvent waste.
-
Cons: Many XylBINAP products (high MW alcohols) are not volatile enough or thermally stable.
-
-
NMR (Mosher's Ester Analysis):
-
Pros: No column screening required.
-
Cons: Requires chemical derivatization (introducing potential kinetic resolution errors) and lacks the sensitivity to distinguish 99.0% from 99.8% ee.
-
-
Polarimetry:
-
Cons: Completely unsuitable for high-precision ee determination; requires large sample mass and is affected by chemical impurities.
-
References
-
Noyori, R., et al. (2001).[7][8][9] Asymmetric Hydrogenation. Nobel Lecture.
-
Daicel Chiral Technologies. Chiral Column Selection Guide.
-
Takasago International Corp. RUCY® - Ru-XylBINAP Catalyst Technology.[2]
-
Sigma-Aldrich. Chiral HPLC Columns Application Guide.
Sources
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.takasago.com [assets.takasago.com]
- 3. hplc.eu [hplc.eu]
- 4. hplc.eu [hplc.eu]
- 5. mz-at.de [mz-at.de]
- 6. repository.tudelft.nl [repository.tudelft.nl]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. cnls.lanl.gov [cnls.lanl.gov]
- 9. nobelprize.org [nobelprize.org]
A Comparative Guide to the Reproducibility of RuCl2[(S)-xylbinap][(S)-daipen] in Industrial Batch Processes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the reliable and reproducible performance of catalysts in industrial-scale batch processes is paramount. This guide provides an in-depth technical comparison of the ruthenium catalyst, RuCl2[(S)-xylbinap][(S)-daipen], a member of the renowned Noyori catalyst family, against other alternatives for asymmetric ketone hydrogenation. We will delve into the catalyst's performance, supported by experimental data, and offer insights into achieving robust and reproducible results in a manufacturing environment.
The Critical Role of Reproducibility in Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, enabling the efficient production of chiral molecules, which are the building blocks of many pharmaceuticals.[1] The economic and regulatory viability of a drug manufacturing process hinges on its consistency. Batch-to-batch variation in yield or enantiomeric excess can lead to costly purification steps, product rejection, and delays in production timelines. Therefore, the selection of a catalyst that exhibits high performance and robust reproducibility is a critical decision in process development.
RuCl2[(S)-xylbinap][(S)-daipen]: A Profile of a High-Performance Catalyst
RuCl2[(S)-xylbinap][(S)-daipen] is a highly effective catalyst for the asymmetric hydrogenation of a wide range of ketones, delivering high enantioselectivity and yields.[2] Its structure, featuring a ruthenium center coordinated to the sterically demanding (S)-XylBINAP diphosphine ligand and the chiral (S)-daipen diamine ligand, creates a well-defined chiral environment that dictates the stereochemical outcome of the reaction.[3] The catalyst's efficacy stems from a proposed metal-ligand bifunctional mechanism where the substrate interacts with the catalyst's Ru-H and N-H bonds in the transition state, facilitating highly stereoselective hydride transfer without direct coordination of the ketone to the metal center.[4][5]
Performance Comparison: RuCl2[(S)-xylbinap][(S)-daipen] vs. Alternative Catalysts
The true measure of a catalyst's industrial utility lies in its performance relative to other available options. Below is a comparison of RuCl2[(S)-xylbinap][(S)-daipen] with other ruthenium-based catalysts in the asymmetric hydrogenation of the benchmark substrate, acetophenone.
| Catalyst | Ligands | Substrate/Catalyst Ratio | H2 Pressure (atm) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| RuCl2[(S)-xylbinap][(S)-daipen] | (S)-XylBINAP, (S)-DAIPEN | 100,000 | 8 | 48 | >99 | 99 (R) |
| RuCl2[(S)-tolbinap][(S,S)-dpen] | (S)-TolBINAP, (S,S)-DPEN | 2,400,000 | 45 | 48 | >99 | 80 (R) |
| RuCl2[(S)-BINAP][(S,S)-DPEN] | (S)-BINAP, (S,S)-DPEN | 2,000 | 9 | 24 | 100 | 82 (R) |
| Ru(OTf) | (S,S)-TsDPEN, p-cymene | 500 | - | - | 37 | 97 (S) |
| RuCl2[(S)-phanephos][(S,S)-dpen] | (S)-PhanePhos, (S,S)-DPEN | 1,000 | 4 | 16 | >99 | 99 (R) |
Table 1: Performance Comparison of Ruthenium Catalysts in the Asymmetric Hydrogenation of Acetophenone. Data compiled from multiple sources. Note that reaction conditions can vary, impacting direct comparability.
The data clearly indicates that while other catalysts can achieve high conversions, the combination of the sterically bulky XylBINAP ligand and the DAIPEN diamine in RuCl2[(S)-xylbinap][(S)-daipen] provides superior enantioselectivity for this substrate. The high substrate-to-catalyst ratio also highlights its exceptional catalytic activity, a crucial factor for cost-effectiveness in industrial production.
Experimental Protocol: Asymmetric Hydrogenation of a β-Keto Ester
To provide a practical context, here is a detailed, step-by-step methodology for a representative asymmetric hydrogenation using a BINAP-ruthenium catalyst. This protocol is adapted from a reliable, peer-reviewed source and can be modified for other substrates with appropriate optimization.[6]
Synthesis of the (R)-BINAP-Ru(II) Catalyst Precursor:
-
Apparatus Setup: A dry 80-mL Schlenk tube, equipped with a magnetic stir bar, is connected to an argon supply.
-
Charging Reactants: The tube is charged with [RuCl2(benzene)]2 (130.5 mg, 0.261 mmol) and (R)-BINAP (341 mg, 0.548 mmol).
-
Solvent Addition: Degassed N,N-dimethylformamide (DMF) (9 mL) is added via syringe under an argon stream.
-
Reaction: The suspension is stirred at 100°C for 10 minutes, resulting in a clear reddish-brown solution.
-
Isolation: The mixture is cooled and concentrated under vacuum to yield the (R)-BINAP-Ru(II) complex as a reddish-brown solid.
Asymmetric Hydrogenation of Methyl 3-Oxobutanoate:
-
Reaction Setup: A 200-mL dry Schlenk tube is charged with methyl 3-oxobutanoate (50.0 g, 0.431 mol) and methanol (50 mL).
-
Catalyst Addition: The in-situ prepared (R)-BINAP-Ru(II) complex (175 mg) is added under an argon stream.
-
Degassing: The resulting solution is degassed by two freeze-pump-thaw cycles.
-
Hydrogenation: The solution is transferred to a 500-mL glass autoclave. The autoclave is purged with hydrogen and then pressurized to 100 atm.
-
Reaction Monitoring: The reaction is stirred at 80°C for 12 hours.
-
Workup: After cooling and releasing the pressure, the solvent is removed under reduced pressure. The residue is distilled to afford (R)-methyl 3-hydroxybutanoate.
Ensuring Reproducibility in Industrial Batch Processes: A Deeper Dive
Achieving consistent results on an industrial scale requires careful attention to several factors beyond the intrinsic properties of the catalyst.
Key Factors Influencing Reproducibility:
-
Raw Material Quality: The purity of the substrate, solvent, and any additives is critical. Trace impurities can act as catalyst poisons, leading to decreased activity and enantioselectivity. Rigorous quality control of all incoming materials is essential.
-
Catalyst Preparation and Handling: Noyori-type catalysts can be sensitive to air and moisture.[6] Proper handling under inert conditions (e.g., in a glovebox) and the use of degassed solvents are crucial to maintain catalyst activity. For industrial processes, the use of a pre-formed, well-characterized catalyst is often preferred over in-situ generation to ensure consistency.
-
Process Parameters: Temperature, pressure, and agitation rate must be precisely controlled and monitored throughout the batch. Even minor deviations can impact reaction kinetics and selectivity.
-
Base Additive: The choice and stoichiometry of the base (e.g., potassium tert-butoxide) can significantly influence the reaction rate and enantioselectivity. The quality and handling of the base are also important for reproducibility.
Visualizing the Workflow and Logical Relationships
To better understand the experimental process and the interplay of factors affecting reproducibility, the following diagrams are provided.
Caption: Experimental workflow for asymmetric hydrogenation.
Caption: Factors influencing industrial batch reproducibility.
Conclusion
RuCl2[(S)-xylbinap][(S)-daipen] stands out as a highly active and enantioselective catalyst for the asymmetric hydrogenation of ketones, making it an excellent candidate for industrial applications. Its superior performance, particularly in achieving high enantiomeric excess at low catalyst loadings, offers significant advantages in terms of process efficiency and cost-effectiveness. However, realizing the full potential of this catalyst in a manufacturing setting requires a holistic approach that emphasizes stringent control over raw material quality, meticulous catalyst handling, and precise regulation of process parameters. By understanding and managing these key variables, researchers and drug development professionals can ensure the robust and reproducible performance of RuCl2[(S)-xylbinap][(S)-daipen] in industrial batch processes, paving the way for the efficient and reliable synthesis of chiral pharmaceuticals.
References
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Baratta, W., et al. (2011). Pincer and diamine Ru and Os diphosphane complexes as efficient catalysts for the dehydrogenation of alcohols to ketones. Chemistry, 17(12), 3474-81. [Link]
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Abdallah, Z., et al. (2021). RuHCl(diphosphine)(diamine): Catalyst Precursors for the Stereoselective Hydrogenation of Ketones and Imines. ResearchGate. [Link]
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Abdallah, Z., et al. (2021). Use of Achiral (Diphosphine)RuCl2(Diamine) Precatalysts as a Practical Alternative to Sodium Borohydride for Ketone Reduction. ResearchGate. [Link]
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Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group. [Link]
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Bode Research Group. (2015). Asymmetric Hydrogenation. [Link]
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Gede, M., et al. (2024). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. MDPI. [Link]
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Morris, R. H. (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics, 37(24), 4681-4693. [Link]
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Zanotti-Gerosa, A. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Platinum Metals Review, 49(4), 158-165. [Link]
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Ohkuma, T., et al. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 81(7), 213-226. [Link]
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Wikipedia. Asymmetric hydrogenation. [Link]
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Zhang, X., et al. (2010). Highly Efficient and Highly Enantioselective Asymmetric Hydrogenation of Ketones with TunesPhos/1,2-Diamine. Organic Letters, 12(23), 5548-5551. [Link]
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University of Amsterdam. (2017). Rational optimization of catalysts for asymmetric hydrogenation. HIMS. [Link]
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Glorius, F., et al. (2013). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society, 135(34), 12674-12677. [Link]
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Regalado, E. L., et al. (2022). High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. ACS Symposium Series, 1415, 1-26. [Link]
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Pye, P. J., et al. (1998). [2.2]PHANEPHOS-Ruthenium(II) complexes: Highly active asymmetric catalysts for the hydrogenation of β-ketoesters. Tetrahedron Letters, 39(25), 4441-4444. [Link]
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NROChemistry. Noyori Hydrogenation. [Link]
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Feliz, M., et al. (2019). Structures of a) trans-[RuCl2{(R)-XylBINAP}{(R,R)-DPEN}] and b) trans-[RuCl2{(S)-XylBINAP}{(S,S)-DAIPEN}] catalysts... ResearchGate. [Link]
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PureSynth. Rucl2[(S)-Xylbinap][(S)-Daipen]. [Link]
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Yus, M., et al. (2015). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Tetrahedron: Asymmetry, 26(15-16), 769-790. [Link]
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Baiker, A., et al. (2013). Recent Progress in Heterogeneous Asymmetric Hydrogenation of C=O and C=C Bonds on Supported Noble Metal Catalysts. Chemical Reviews, 113(5), 3662-3694. [Link]
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Słowik, G., et al. (2020). The Influence of Carbon Nature on the Catalytic Performance of Ru/C in Levulinic Acid Hydrogenation with Internal Hydrogen Source. MDPI. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
